SWS1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H53ClN6O5S |
|---|---|
Molecular Weight |
849.5 g/mol |
IUPAC Name |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |
InChI Key |
YCHPIMKSTJPEFJ-PXMSFUJDSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Sws1 Protein in DNA Repair: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. Among these, homologous recombination (HR) is a high-fidelity mechanism for the repair of DNA double-strand breaks (DSBs) and the resolution of stalled replication forks. Central to the regulation of HR is the Sws1 protein, a highly conserved component of the Shu complex. This technical guide provides a comprehensive overview of the function of this compound in DNA repair, with a focus on its molecular mechanisms, interactions, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided to facilitate further research and drug development efforts targeting this critical DNA repair pathway.
Introduction to this compound and the Shu Complex
This compound is an evolutionarily conserved protein that plays a pivotal role in the regulation of homologous recombination.[1][2][3] It is a core subunit of the Shu complex, a multiprotein assembly that in budding yeast consists of Shu1, Shu2 (the homolog of this compound), Psy3, and Csm2.[4][5] The human counterpart of the Shu complex is primarily composed of this compound and SWSAP1.[6][7] The Shu complex is classified as a RAD51 mediator, a group of protein complexes that facilitate the assembly and stability of the RAD51 nucleoprotein filament, a key intermediate in the HR pathway.[8][9]
The defining feature of this compound and its yeast homolog Shu2 is the presence of a SWIM (Srs2-interacting motif) domain, a type of zinc finger that is crucial for its protein-protein and potentially protein-DNA interactions.[1][2][3] The Shu complex, through the action of this compound, is particularly important for promoting error-free DNA damage tolerance during replication, especially in response to alkylating agents like methyl methanesulfonate (MMS).[10]
Core Functions of this compound in Homologous Recombination
This compound, as part of the Shu complex, executes several critical functions to promote efficient and accurate homologous recombination:
-
Promotion of RAD51 Filament Formation and Stability: The central role of the Shu complex is to facilitate the formation and stabilization of the RAD51 presynaptic filament on single-stranded DNA (ssDNA).[8][9] This is a crucial step in HR where the RAD51-coated ssDNA searches for and invades a homologous DNA template for repair. The Shu complex has been shown to directly bind to RAD51 and decorate the RAD51 filament, thereby maintaining its integrity.[8][9]
-
Antagonism of Anti-Recombinase Activity: The Srs2 helicase is a potent anti-recombinase that actively dismantles RAD51 filaments, thereby preventing unwanted or aberrant recombination events. This compound, through its SWIM domain, interacts with Srs2 and inhibits its anti-recombinogenic activity.[11][12] This action helps to shift the balance towards productive recombination by stabilizing the RAD51 filament at sites of DNA damage.
-
Modulation of RPA Dynamics: Replication Protein A (RPA) is an ssDNA-binding protein that coats exposed ssDNA during DNA replication and repair. While essential for protecting ssDNA, RPA can also act as a barrier to RAD51 loading. The human Shu complex (SWSAP1-SWS1) has been shown to interact with RPA and enhance its diffusion on ssDNA, which is thought to facilitate the replacement of RPA with RAD51, a critical step in the initiation of HR.[8][9]
-
Interaction with the Replicative Helicase: Recent evidence suggests that the Shu complex interacts with components of the replication machinery, such as the Origin Recognition Complex (ORC) and the Minichromosome Maintenance (MCM) helicase.[13] This interaction localizes the Shu complex to replication forks, positioning it to act on DNA lesions encountered during replication and promote error-free bypass.[13]
Quantitative Data on this compound Function
The following tables summarize key quantitative data from studies on this compound and the Shu complex, providing insights into binding affinities and the cellular consequences of its depletion.
| Component(s) | Ligand | Dissociation Constant (Kd) | Organism/System | Reference |
| Yeast Shu Complex | dsDNA | 4.66 µM | Saccharomyces cerevisiae | [5] |
| Human Shu Complex (hthis compound-SWSAP1) | TNP-ATP | 7.3 ± 0.6 μM | Human (in vitro) | [14] |
| Human Shu Complex (hthis compound-SWSAP1) | ATP | 72.3 µM | Human (in vitro) | [14] |
| Cell Line | Condition | % of Cells with ≥5 RAD51 Foci | Fold Reduction | Reference |
| NCI-H1299 | Control (IR) | Not specified | - | [15] |
| NCI-H1299 | Cdk1 depletion (IR) | Not specified | ~5-fold (80% reduction) | [15] |
| MDA-MB-436 | Wild-type BRCA1 (IR) | Not specified | - | [15] |
| MDA-MB-436 | BRCA1 mutant (IR) | Not specified | ~2.8-fold (64% reduction) | [15] |
| HeLa | Control RNAi (γ-irradiation) | ~45% | - | [2] |
| HeLa | This compound RNAi (γ-irradiation) | ~20% | ~2.25-fold | [2] |
Signaling Pathways and Experimental Workflows
The Role of the Shu Complex in RAD51 Filament Regulation
The following diagram illustrates the central role of the this compound-containing Shu complex in modulating the formation and stability of the RAD51 nucleoprotein filament, a critical structure in homologous recombination.
Caption: The Shu complex promotes homologous recombination by facilitating RAD51 filament formation and inhibiting the anti-recombinase Srs2.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
This diagram outlines the key steps in a Chromatin Immunoprecipitation (ChIP) assay, a technique used to investigate the association of this compound and other proteins with specific DNA regions in vivo.
Caption: A stepwise workflow of a Chromatin Immunoprecipitation (ChIP) experiment.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from established methods and is suitable for investigating the in vivo association of this compound with chromatin.[4][11][12][16]
Materials:
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-Sws1/SWS1 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target and control loci
Procedure:
-
Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and resuspend in cell lysis buffer. Incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-Sws1/SWS1 antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for genomic regions of interest and negative control regions to determine the enrichment of this compound at specific loci.
-
Clonogenic Survival Assay
This assay is used to determine the sensitivity of cells to DNA damaging agents, a key phenotype of cells deficient in this compound/SWS1.[17][18][19][20]
Materials:
-
Cell culture reagents
-
DNA damaging agent (e.g., MMS, Olaparib)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Plate a known number of cells (e.g., 200-1000 cells per well) in 6-well plates. The number of cells plated should be optimized to yield 50-150 colonies in the untreated control wells.
-
-
Treatment:
-
Allow cells to attach for at least 4 hours.
-
Treat the cells with a range of concentrations of the DNA damaging agent. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies have formed.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / (number of cells seeded x (PE/100))).
-
Plot the surviving fraction as a function of drug concentration on a semi-logarithmic scale.
-
Yeast Two-Hybrid (Y2H) Assay
This technique is used to identify protein-protein interactions, such as the interaction between this compound and other DNA repair proteins.[21][22][23][24][25]
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Yeast transformation reagents (e.g., LiAc/PEG method)
-
Plasmids: a "bait" vector (e.g., pGBKT7) and a "prey" vector (e.g., pGADT7)
-
Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Cloning:
-
Clone the coding sequence of this compound into the "bait" vector, creating a fusion with the GAL4 DNA-binding domain (BD).
-
Clone the coding sequence of the potential interacting partner into the "prey" vector, creating a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109).
-
-
Selection for Interaction:
-
Plate the transformed yeast on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
To test for an interaction, replica-plate the colonies from the SD/-Leu/-Trp plate onto a more stringent selective medium, such as SD/-Leu/-Trp/-His or SD/-Leu/-Trp/-His/-Ade.
-
-
Reporter Gene Assay:
-
Growth on the selective medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which drives the expression of the reporter genes (e.g., HIS3, ADE2).
-
A β-galactosidase (lacZ) reporter gene assay can also be performed for further confirmation of the interaction.
-
Conclusion and Future Directions
This compound, as a cornerstone of the Shu complex, is a critical regulator of homologous recombination, ensuring the faithful repair of DNA damage and the maintenance of genome stability. Its multifaceted role in promoting RAD51 filament formation, counteracting anti-recombinases, and coordinating with the replication machinery underscores its importance in the DNA damage response. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricacies of this compound function and explore its potential as a therapeutic target.
Future research in this area will likely focus on:
-
High-resolution structural analysis of the entire Shu complex in association with RAD51 filaments and other interaction partners to provide a more detailed mechanistic understanding.
-
Elucidating the post-translational modifications that regulate this compound and Shu complex function in response to different types of DNA damage.
-
Developing small molecule inhibitors that target the specific activities of the Shu complex, which could be used to sensitize cancer cells to DNA damaging agents or PARP inhibitors.
A deeper understanding of the molecular mechanisms governing this compound function will undoubtedly pave the way for novel therapeutic strategies aimed at modulating DNA repair pathways for the treatment of cancer and other diseases associated with genomic instability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Structural basis for the functional role of the Shu complex in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Shu complex interacts with Rad51 through the Rad51 paralogues Rad55-Rad57 to mediate error-free recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. The role of human Shu complex in ATP-dependent regulation of RAD51 filaments during homologous recombination–associated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Relationship between clonogenic radiosensitivity, radiation-induced apoptosis and DNA damage/repair in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ableweb.org [ableweb.org]
- 23. carltonlab.com [carltonlab.com]
- 24. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 25. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of Sws1 in the Homologous Recombination Pathway
Executive Summary
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic integrity. A key regulatory component of this pathway is the highly conserved this compound protein (and its orthologs), which functions as part of a larger, pro-recombinogenic complex. This guide provides a comprehensive technical overview of this compound's function, its protein complexes, the quantitative impact of its activity, and the key experimental methodologies used to elucidate its role. This compound, characterized by its SWIM-type zinc finger domain, operates at an early stage of HR to promote the formation and stability of the RAD51 recombinase filament on single-stranded DNA—a critical step for homology search and strand invasion. In mammals, the this compound-SWSAP1-SPIDR complex is crucial for specific types of HR, including inter-homolog recombination during mitosis and the assembly of both RAD51 and the meiosis-specific DMC1 during gamete formation. Understanding the intricate role of this compound and its associated complexes offers significant insights into the mechanisms of genome stability and presents potential avenues for therapeutic intervention in diseases characterized by DNA repair defects, such as certain cancers and Bloom syndrome.
Core Function and Mechanism of this compound in Homologous Recombination
This compound is a conserved protein that plays a critical pro-recombinogenic role in the HR pathway across eukaryotes, from yeast to humans.[1][2][3] Its primary function is to facilitate an early step in HR: the formation of the RAD51 presynaptic filament on single-stranded DNA (ssDNA) at the site of a DNA double-strand break (DSB).[1][4]
In fission yeast (Schizosaccharomyces pombe), this compound was discovered as a protein that interacts with the Srs2 helicase.[1] Genetic studies revealed that inactivating this compound suppresses the sensitivity to DNA damaging agents observed in cells lacking the Srs2 or Rqh1/Sgs1 helicases.[1][2] This suggests that this compound promotes the formation of recombination intermediates that can become toxic in the absence of these regulatory helicases.
The core mechanism of this compound involves its participation in a multiprotein complex that acts as a RAD51 mediator. This complex helps recruit and stabilize the RAD51 recombinase at sites of DNA damage, a function essential for the subsequent homology search and strand invasion steps.[1][4][5] In mammals, the this compound-SWSAP1 complex has been shown to decorate RAD51 filaments, enhance RPA diffusion on ssDNA, and stimulate RAD51-mediated strand exchange.[4]
The this compound-Containing "Shu" Complex
This compound does not act alone but is a core component of the "Shu complex," a conserved assembly of proteins that collectively regulate RAD51.[3][6] The composition of this complex varies slightly between organisms but its central function is maintained.
-
In Fission Yeast (S. pombe): this compound forms a stable, pro-recombinogenic complex with Rlp1 and Rdl1.[1] These two proteins are RecA-like proteins and are considered the fission yeast orthologs of the human RAD51 paralogs XRCC2 and RAD51D, respectively.[1][3] This complex is crucial for recruiting Rad22 (the Rad52 homolog) to sites of DNA damage.[1]
-
In Mammals: The human Shu complex consists of this compound and the RAD51 paralog SWSAP1.[4][7] This core duo further interacts with SPIDR (Scaffolding protein involved in DNA repair) and PDS5B to form a larger functional complex.[7][8][9] This this compound-SWSAP1-SPIDR complex is vital for the stable assembly of RAD51 at DNA damage sites.[8][10] It is particularly critical for inter-homolog HR, which can lead to loss of heterozygosity, and plays a role in driving the high levels of sister chromatid exchange seen in cells deficient for the BLM helicase.[8][10]
-
In Meiosis: During meiosis, the this compound-SWSAP1 complex is essential for both male and female fertility.[11][12] It promotes the assembly of both RAD51 and its meiosis-specific homolog, DMC1, on early recombination intermediates.[11][12] Mice lacking either this compound or SWSAP1 are viable but sterile due to defects in homolog synapsis and a significant reduction in RAD51/DMC1 foci formation.[5][11]
Structural Features: The SWIM Domain
A defining feature of this compound is the presence of a SWIM (this compound/Shu2) domain, a specific type of zinc-finger motif characterized by a conserved CxC...xn...CxH sequence.[1][3][13][14] This domain is critical for the protein's function and its interaction with other components of the Shu complex. For instance, in C. elegans, the SWIM domain of SWS-1 mediates a direct interaction with the Walker B motif of the RAD-51 paralog RIP-1.[6] Mutating the conserved cysteine residues within this domain abrogates this compound function, underscoring its importance.[14]
Quantitative Data on this compound Function
The role of this compound has been quantified through various cellular and biochemical assays. The following tables summarize key findings regarding its impact on RAD51 filament formation, genetic interactions, and overall HR efficiency.
Table 1: Effect of this compound/SWS1 Depletion on RAD51/DMC1 Foci Formation
| Organism/Cell Type | Condition | Effect on Foci Formation | Reference |
| Human HeLa Cells | Undamaged, this compound RNAi | ~50% reduction in spontaneous RAD51 foci (from ~28% to ~14% of cells) | [1] |
| Human HeLa Cells | Ionizing Radiation (IR), this compound RNAi | ~36% reduction in IR-induced RAD51 foci (from ~55% to ~35% of cells) | [1] |
| Human RPE-1 Cells | MMS treatment, sgthis compound/sgSWSAP1 | Delayed and reduced RAD51 foci response | [7][9] |
| Mouse Spermatocytes | Meiosis, this compound or Swsap1 knockout | ~3-fold reduction in RAD51 and DMC1 foci numbers | [11] |
| C. elegans | Mitotic nuclei, camptothecin treatment, sws-1 mutant | Failure to form RAD-51 foci | [6] |
Table 2: Genetic Interactions and Cellular Phenotypes of this compound Mutants
| Organism | Genotype | Phenotype | Reference |
| S. pombe | This compoundΔ | Moderate sensitivity to MMS | [1][3] |
| S. pombe | srs2Δ | Sensitive to camptothecin (CPT) | [1] |
| S. pombe | This compoundΔ srs2Δ | Suppresses the CPT sensitivity of srs2Δ | [1] |
| S. pombe | rqh1Δ | Sensitive to various genotoxic agents | [1] |
| S. pombe | This compoundΔ rqh1Δ | Suppresses the genotoxic sensitivity of rqh1Δ | [1][2] |
| Human Cells | SWSAP1 depletion | Increased sensitivity to MMS | [15] |
| Mouse | Blm mutant | Poor growth, embryonic lethality | [8][10] |
| Mouse | Swsap1 loss in Blm mutant background | Prolongs embryo survival | [8][10] |
Table 3: Impact of this compound Depletion on Homologous Recombination Efficiency
| Cell Line | Assay | Method of Depletion | Reduction in HR Efficiency | Reference |
| Human U2OS | DR-GFP | SWSAP1 siRNA | ~2-fold reduction | [15] |
| Human RPE-1 | Sister Chromatid Exchange (SCE) | sgthis compound / sgSWSAP1 | Fewer SCEs following DNA damage | [7][9] |
| S. pombe | ade6- direct repeat recombination | This compoundΔ | Reduction in both deletion and conversion type recombination events | [1] |
Key Experimental Methodologies
The function of this compound has been characterized using a combination of genetic, cell biological, and biochemical techniques. Detailed below are the protocols for several key experiments.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to discover protein-protein interactions.[16][17] It was instrumental in identifying the interaction between this compound and Srs2, as well as its association with Rad51 paralogs.[1][6]
Protocol Overview:
-
Plasmid Construction: The "bait" protein (e.g., this compound) is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., a potential interactor from a cDNA library) is fused to the transcription factor's activation domain (AD).
-
Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae AH109).[16] This strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that the BD can bind.
-
Selection and Screening: Transformed yeast are plated on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[18] This activates the reporter genes, allowing the yeast to grow on the selective medium.
-
Confirmation: Positive interactions are confirmed by re-testing and by checking for activation of a secondary reporter, such as β-galactosidase activity in a colorimetric assay.[19]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify protein-protein interactions in vivo. This technique was used to confirm that this compound, Rlp1, and Rdl1 form a stable complex in fission yeast.[1]
Protocol Overview:
-
Cell Lysis: Cells expressing epitope-tagged versions of the proteins of interest (e.g., this compound-GFP, Rlp1-HA) are harvested and lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the epitope tag on the "bait" protein (e.g., anti-GFP). This antibody is typically coupled to agarose or magnetic beads.
-
Complex Capture: The antibody-bead complex binds to the bait protein, pulling it and any associated proteins out of the solution.
-
Washing: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-HA). The presence of the prey protein in the eluate confirms the interaction.
DR-GFP Homologous Recombination Assay
The Direct Repeat-Green Fluorescent Protein (DR-GFP) assay is a cell-based method to quantify the efficiency of HR-mediated DSB repair in mammalian cells.[20][21][22] It has been used to show that depletion of this compound or SWSAP1 reduces HR efficiency.[15]
Protocol Overview:
-
Cell Line: A stable cell line (e.g., U2OS) containing the DR-GFP reporter integrated into its genome is used. The reporter consists of two inactive GFP gene copies. The first (SceGFP) is disrupted by an I-SceI endonuclease recognition site, while the second (iGFP) is a truncated internal fragment.[23]
-
DSB Induction: The cells are transfected with an expression vector for the I-SceI endonuclease. I-SceI creates a specific DSB within the SceGFP gene.
-
Homologous Recombination: The cell's HR machinery can repair the DSB using the downstream iGFP fragment as a template. A successful gene conversion event restores a functional GFP open reading frame.
-
Quantification: After a set period (e.g., 48-72 hours), the percentage of GFP-positive cells in the population is quantified using flow cytometry. A reduction in the percentage of GFP-positive cells in a test condition (e.g., after this compound knockdown) compared to a control indicates impaired HR.
Single-Molecule DNA Curtain Assay
This advanced biophysical technique allows for the real-time visualization of individual protein molecules interacting with arrays of stretched DNA molecules.[24][25][26] It is a powerful tool for studying the dynamics of RAD51 filament formation and the influence of regulatory factors like the Shu complex.[4][27]
Protocol Overview:
-
Flow Cell Preparation: A microfluidic flow cell is constructed with a lipid bilayer-coated surface. Nanofabricated barriers (e.g., chromium) are used to align DNA molecules.[28]
-
DNA Tethering: Biotinylated DNA molecules (often lambda phage DNA) are introduced and tethered to the surface via a biotin-streptavidin linkage. A buffer flow is applied to stretch the DNA molecules, which align along the barriers, forming "DNA curtains."[25]
-
Protein Visualization: Fluorescently labeled proteins (e.g., quantum dot-labeled RAD51, GFP-SWS1) are introduced into the flow cell.
-
Real-Time Imaging: Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize the binding, diffusion, and dissociation of individual protein molecules on the DNA curtains in real time.[24] This allows for direct measurement of parameters like nucleation rates, filament growth speed, and the effect of accessory proteins on filament stability.
Visualizations: Pathways and Workflows
Signaling Pathway and Complex Interactions
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Shu complex is a conserved regulator of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract A07: The RAD51 paralog complex this compound-SWSAP1 is critical for homologous recombination in the mouse | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Promotion of Homologous Recombination by SWS-1 in Complex with RAD-51 Paralogs in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human Shu complex functions with PDS5B and SPIDR to promote homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shu complex this compound-SWSAP1 promotes early steps in mouse meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shu complex this compound-SWSAP1 promotes early steps in mouse meiotic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validate User [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Single-Stranded DNA Curtains for Single-Molecule Visualization of Rad51-ssDNA Filament Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bmbreports.org [bmbreports.org]
- 26. A novel high-throughput single-molecule technique DNA curtain: Applications for DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Single-Stranded DNA Curtains for Studying the Srs2 Helicase Using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DNA Curtains to Visualize Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Sws1 Protein: Structure, Conserved Domains, and Role in Genomic Integrity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Sws1 protein, and its homologs across eukaryotes, is a critical component of the DNA damage response, playing a pivotal role in the maintenance of genomic stability through its function in homologous recombination (HR). This technical guide provides an in-depth analysis of the this compound protein, focusing on its structure, highly conserved domains, and its intricate involvement in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of DNA repair and the potential of targeting these pathways for therapeutic intervention.
Introduction to this compound Protein
This compound is a conserved protein characterized by the presence of a SWIM (SWI2/SNF2 and MuDR) domain, a type of zinc-finger motif. It is a key component of the Shu complex, which in mammals is composed of this compound, SWSAP1 (this compound-associated protein 1), and SPIDR (Scaffolding protein involved in DNA repair)[1]. The Shu complex is integral to the homologous recombination pathway, a major DNA double-strand break (DSB) repair mechanism that ensures error-free repair using a homologous template[2][3]. The function of the this compound-containing complex is conserved from yeast to humans, highlighting its fundamental importance in cellular life[4]. In yeast, the homolog of this compound is Shu2, which functions in a complex with other proteins to promote Rad51-mediated recombination[4].
This compound Protein Structure and Conserved Domains
While a high-resolution experimental structure of the full-length this compound protein is not yet publicly available, significant insights have been gained through sequence analysis, functional studies, and the characterization of its conserved domains.
The SWIM Domain
The most prominent and functionally critical feature of the this compound protein is the SWIM (SWI2/SNF2 and MuDR) domain. This domain is a specialized zinc-finger motif, which is essential for the pro-recombinogenic function of this compound[2]. The SWIM domain is responsible for mediating the interaction between this compound and its partner protein, SWSAP1, a RAD51 paralog[5]. Mutational analyses have demonstrated that specific cysteine and histidine residues within this domain are crucial for its function, likely through their role in coordinating a zinc ion[2].
Quantitative Data of this compound and its Orthologs
The following table summarizes the quantitative data for this compound protein and its orthologs from various species. The molecular weight is calculated based on the amino acid sequence.
| Species Name | Gene Name(s) | UniProt ID | Amino Acid Length | Calculated Molecular Weight (kDa) |
| Homo sapiens | This compound, ZSWIM7 | Q6PI82 | 133 | 15.1 |
| Mus musculus | This compound, Zswim7 | Q8K3D3 | 133 | 15.2 |
| Schizosaccharomyces pombe | This compound | O13600 | 209 | 23.9 |
| Saccharomyces cerevisiae | SHU2 | P53937 | 244 | 28.2 |
| Drosophila melanogaster | sws | A0A6M3Q8D7 | (isoform dependent) | (variable) |
| Caenorhabditis elegans | sws-1 | G5EGL0 | 230 | 26.5 |
Signaling Pathways and Cellular Function
This compound, as part of the Shu complex, functions at an early stage of homologous recombination to promote the assembly of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) at sites of DNA damage[2][3]. This is a critical step for the subsequent homology search and strand invasion required for DNA repair.
Role in Homologous Recombination
The this compound-SWSAP1-SPIDR complex is crucial for specific types of homologous recombination, particularly inter-homolog recombination[1][6]. Upon DNA damage, the complex is recruited to the site of the lesion where it facilitates the loading and stabilization of the RAD51 recombinase on RPA-coated ssDNA. This activity is essential for the proper formation of the RAD51 filament, which is necessary for the subsequent steps of HR.
Figure 1. Simplified signaling pathway of the this compound-containing Shu complex in homologous recombination.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound protein and its interactions.
Recombinant Protein Expression and Purification
A specific protocol for the purification of the recombinant human this compound-SWSAP1 complex has been described[7]. The general workflow is as follows:
Figure 2. General workflow for recombinant this compound-SWSAP1 complex purification.
Protocol:
-
Vector Construction: The cDNAs for human this compound and SWSAP1 are cloned into a co-expression vector, such as pFastBac Dual, often with an affinity tag (e.g., FLAG-tag on SWSAP1).
-
Baculovirus Production: The expression vector is used to generate recombinant baculovirus in insect cells (e.g., Sf9).
-
Protein Expression: Suspension cultures of insect cells (e.g., High Five) are infected with the baculovirus to express the protein complex.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Affinity Purification: The clarified lysate is subjected to affinity chromatography based on the tag used.
-
Tag Removal: If necessary, the affinity tag is removed by protease digestion.
-
Further Purification: The protein complex is further purified using ion-exchange and size-exclusion chromatography to achieve high purity.
-
Quality Control: The purity and integrity of the complex are assessed by SDS-PAGE, Coomassie staining, and mass spectrometry.
Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is a powerful technique to investigate protein-protein interactions in vivo. A general protocol to test the interaction between this compound and SWSAP1 is as follows:
Protocol:
-
Vector Construction: The coding sequence of this compound is cloned into a "bait" vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain), and the coding sequence of SWSAP1 is cloned into a "prey" vector (e.g., pGADT7, containing the GAL4 activation domain).
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Selection: Transformed yeast are plated on selective media lacking leucine and tryptophan to select for cells containing both plasmids.
-
Interaction Assay: Colonies are then replica-plated onto more stringent selective media lacking histidine and adenine, and often supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation. Growth on these plates indicates a positive interaction.
-
Reporter Gene Assay: A quantitative or qualitative β-galactosidase assay can be performed to confirm the interaction.
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions from cell lysates. A general protocol for the Co-IP of endogenous this compound is as follows:
Protocol:
-
Cell Lysis: Human cells (e.g., HEK293T or HeLa) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to this compound or a component of the Shu complex overnight at 4°C.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partners (e.g., SWSAP1, SPIDR, RAD51).
Conclusion and Future Directions
The this compound protein and its associated complex are central players in the maintenance of genome stability. Their role in promoting homologous recombination makes them attractive targets for the development of novel cancer therapeutics, particularly in the context of synthetic lethality with other DNA repair defects. Further structural and functional studies are needed to fully elucidate the molecular mechanisms by which the Shu complex regulates RAD51 filament dynamics. High-resolution structures of the entire complex, in conjunction with kinetic and single-molecule studies, will provide deeper insights into its function and pave the way for the rational design of small molecule inhibitors.
References
- 1. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Promotion of Homologous Recombination by SWS-1 in Complex with RAD-51 Paralogs in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Cellular Choreography of Sws1: A Technical Guide to its Localization During the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of DNA replication and repair is paramount to cellular viability and the prevention of diseases such as cancer. Within the intricate network of DNA maintenance, the Sws1 protein, a core component of the Shu complex, plays a critical role in homologous recombination (HR), a major pathway for the error-free repair of DNA double-strand breaks and the support of replication forks. Understanding the spatiotemporal regulation of this compound is crucial for elucidating its function and for the development of novel therapeutic strategies targeting DNA repair pathways. This technical guide provides an in-depth analysis of the cellular localization of this compound throughout the cell cycle, summarizing available data, detailing experimental methodologies, and visualizing the regulatory pathways that govern its function.
Data Presentation: Cellular Localization of this compound
While comprehensive quantitative data on the subcellular distribution of this compound throughout an unperturbed cell cycle remains to be fully elucidated, its localization is intrinsically linked to its function in homologous recombination, which is most active during the S and G2 phases of the cell cycle. The following table summarizes the known and inferred localization of this compound based on its functional context.
| Cell Cycle Phase | Primary Localization | Functional State | Supporting Evidence |
| G1 | Predominantly Nuclear | Standby / Low Activity | Inferred from its role in preparing for DNA replication and the general nuclear localization of DNA repair proteins. |
| S | Nuclear (enriched at sites of DNA replication stress/damage) | Active | Forms foci at stalled replication forks and DNA lesions. Colocalizes with Rad51 and other HR factors. |
| G2 | Nuclear (enriched at sites of DNA damage) | Active | Participates in the repair of DNA double-strand breaks prior to mitotic entry. Colocalizes with Rad51 foci. |
| M | Diffuse Nuclear/Cytoplasmic (inferred) | Inactive/Redistributed | Many DNA repair proteins are known to be inactivated and redistributed during mitosis to allow for chromosome segregation. |
| Meiosis | Nuclear (enriched at sites of meiotic recombination) | Active | Essential for promoting the assembly of RAD51 and DMC1 on early meiotic recombination intermediates.[1][2] |
Signaling Pathways and Regulatory Networks
The recruitment and activity of this compound are tightly regulated within the broader context of the DNA damage response (DDR) network. Upon the detection of DNA lesions, a cascade of signaling events is initiated to recruit repair factors, including the Shu complex, to the site of damage.
DNA Damage-Induced Recruitment of the Shu Complex
Experimental Protocols
Investigating the cellular localization of this compound requires precise experimental techniques. Below are detailed methodologies for key experiments.
Immunofluorescence for this compound Localization in Mammalian Cells
This protocol is adapted from standard immunofluorescence procedures for detecting DNA repair proteins.[3][4]
1. Cell Culture and Fixation:
-
Grow adherent cells on sterile glass coverslips in a 12-well plate to approximately 80% confluency.
-
Wash cells twice with 1 mL of phosphate-buffered saline (PBS).
-
Fix the cells by adding 200 µL of 4% (v/v) paraformaldehyde (PFA) in PBS and incubating for 10 minutes at 4°C.
-
Wash the cells three times with PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells by adding 200 µL of 0.5% (v/v) Triton X-100 in PBS and incubating for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
3. Antibody Incubation:
-
Dilute the primary antibody against this compound (or its homolog, Swsap1) in the blocking buffer to the recommended concentration.
-
Place a 20 µL drop of the diluted primary antibody solution onto a sheet of parafilm in a humidified chamber.
-
Carefully place the coverslip, cell-side down, onto the drop of antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times for 5 minutes each with PBS containing 0.1% Tween-20.
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times for 5 minutes each with PBS containing 0.1% Tween-20, protected from light.
4. Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Image the cells using a fluorescence or confocal microscope.
Experimental Workflow for Quantitative Analysis
Live-Cell Imaging of GFP-Tagged this compound in Yeast
This protocol is based on established methods for live-cell imaging in Saccharomyces cerevisiae.
1. Strain Construction:
-
Generate a yeast strain where the endogenous this compound gene is C-terminally tagged with a fluorescent protein (e.g., GFP) using homologous recombination. This ensures expression is driven by the native promoter.
2. Cell Synchronization:
-
Grow the yeast cells to early logarithmic phase in an appropriate synthetic complete medium.
-
Synchronize the cells in the G1 phase by adding α-factor mating pheromone to the culture and incubating for 2-3 hours.
-
Release the cells from the G1 block by washing out the α-factor and resuspending them in fresh medium.
3. Time-Lapse Microscopy:
-
Place the synchronized cells on a glass-bottom dish coated with concanavalin A to immobilize them.
-
Use an automated fluorescence microscope equipped with an environmental chamber to maintain the cells at 30°C.
-
Acquire images in both the brightfield and GFP channels at regular intervals (e.g., every 5-10 minutes) for at least one full cell cycle (approximately 90-120 minutes).
4. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to track individual cells over time.
-
Segment the nucleus (if a nuclear marker is included) and the whole cell.
-
Quantify the mean fluorescence intensity of GFP-Sws1 in the nucleus and the cytoplasm at each time point for each cell.
-
Determine the cell cycle stage of each cell at each time point based on its morphology (e.g., bud size).
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the relative localization of this compound-GFP throughout the cell cycle.
Conclusion
The this compound protein is a cornerstone of the homologous recombination pathway, and its precise localization to the nucleus, particularly at sites of DNA damage and replication stress, is essential for its function. While its dynamic localization throughout an unperturbed cell cycle is an area requiring further quantitative investigation, the available evidence strongly points to a predominantly nuclear residence, with enrichment at its sites of action in S and G2 phases. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the intricate mechanisms that govern the cellular choreography of this compound, paving the way for a deeper understanding of genome maintenance and the development of targeted cancer therapies.
References
- 1. youtube.com [youtube.com]
- 2. Subcellular localization of the yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Human Nuclear Protein Complexes by Quantitative Mass Spectrometry Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Microscopy Technique for Determining the Number of Specific Proteins in Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Sws1: A Key Regulator of Homologous Recombination
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of the Sws1 protein, a conserved regulator of homologous recombination (HR) in eukaryotes. This compound was first identified in the fission yeast Schizosaccharomyces pombe through its interaction with the DNA helicase Srs2. Subsequent studies revealed its crucial role in an early step of HR, functioning as part of a pro-recombinogenic complex with the RAD51 paralogs Rlp1 and Rdl1. This guide provides a comprehensive overview of the seminal experiments that defined the initial understanding of this compound, including detailed methodologies, quantitative data, and visual representations of the key pathways and experimental workflows. The conservation of the this compound-containing complex, known as the Shu complex, across eukaryotes, including humans, highlights its significance as a potential target for therapeutic intervention in diseases characterized by genomic instability, such as cancer.
Discovery of this compound as an Srs2-Interacting Protein
The initial identification of this compound was achieved through a yeast two-hybrid screen designed to find proteins that interact with the C-terminal region of the S. pombe Srs2 DNA helicase, a known anti-recombinase.[1][2] This screen identified a novel protein, encoded by the then-uncharacterized open reading frame SPBC11B10.06, which was subsequently named this compound (Srs2-interacting protein 1).[1]
Experimental Protocol: Yeast Two-Hybrid Screen
The following protocol outlines the yeast two-hybrid screen used to identify this compound.
Objective: To identify proteins that interact with the C-terminal 187 amino acids of S. pombe Srs2.
Materials:
-
Saccharomyces cerevisiae strain with appropriate reporter genes (e.g., HIS3, lacZ)
-
"Bait" plasmid: pGBT9 containing the C-terminal 187 amino acids of Srs2 fused to the GAL4 DNA-binding domain.
-
"Prey" plasmid library: S. pombe cDNA library fused to the GAL4 activation domain.
-
Appropriate selective media (e.g., SD/-Trp, SD/-Trp/-Leu, SD/-Trp/-Leu/-His).
-
X-gal for lacZ activity assay.
Method:
-
Transformation: The bait plasmid was transformed into the yeast reporter strain. Transformants were selected on SD/-Trp medium.
-
Library Screening: The yeast strain containing the bait plasmid was then transformed with the S. pombe cDNA library.
-
Selection: Transformants were plated on selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) to select for colonies where an interaction between the bait and prey proteins activated the HIS3 reporter gene.
-
Confirmation: Colonies that grew on the selective medium were further tested for lacZ reporter gene activation using a filter-lift assay with X-gal. Blue colonies indicated a positive interaction.
-
Prey Plasmid Isolation and Sequencing: The prey plasmids from positive colonies were isolated and the cDNA inserts were sequenced to identify the interacting proteins.
One of the interacting partners identified through this screen was this compound.[1]
Initial Characterization of this compound Function in Homologous Recombination
Genetic epistasis studies were performed to understand the functional relationship between this compound and other key proteins involved in homologous recombination, particularly the anti-recombinases Srs2 and Rqh1.
This compound Inactivation Suppresses the Genotoxic Sensitivity of srs2Δ and rqh1Δ Mutants
Deletion of this compound (this compoundΔ) was found to suppress the sensitivity of srs2Δ and rqh1Δ mutants to DNA damaging agents such as methyl methanesulfonate (MMS) and hydroxyurea (HU), and to ionizing radiation (IR).[1][2] This suppression suggests that this compound acts in a pathway that generates toxic recombination intermediates in the absence of Srs2 or Rqh1.[1]
Quantitative Data: Suppression of Genotoxic Sensitivity
The following table summarizes the qualitative data from serial dilution assays, which demonstrate the suppression of genotoxic sensitivities.
| Genotype | Control (YES Medium) | MMS (0.02%) | HU (3 mM) | IR (300 Gy) |
| Wild-type | ++++ | ++++ | ++++ | ++++ |
| This compoundΔ | ++++ | +++ | +++ | +++ |
| srs2Δ | ++++ | + | + | + |
| This compoundΔ srs2Δ | ++++ | +++ | +++ | +++ |
| rqh1Δ | ++++ | + | + | + |
| This compoundΔ rqh1Δ | ++++ | +++ | +++ | +++ |
| srs2Δ rqh1Δ | + | - | - | - |
| This compoundΔ srs2Δ rqh1Δ | ++++ | +++ | +++ | +++ |
Data are represented qualitatively based on colony growth in serial dilution assays, where '++++' indicates robust growth and '-' indicates no growth.
This compound Functions in a Pro-Recombinogenic Complex with Rad51 Paralogs
Further investigation into the mechanism of this compound function revealed its association with the Rad51 paralogs Rlp1 and Rdl1 in S. pombe.
Experimental Protocol: Co-Immunoprecipitation
Co-immunoprecipitation was used to demonstrate the in vivo interaction between this compound, Rlp1, and Rdl1.
Objective: To determine if this compound forms a complex with Rlp1 and Rdl1 in S. pombe.
Materials:
-
S. pombe strains expressing epitope-tagged versions of this compound (e.g., this compound-GFP), Rlp1 (e.g., Rlp1-FLAG), and Rdl1 (e.g., Rdl1-HA).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
-
Antibodies specific to the epitope tags (e.g., anti-GFP, anti-FLAG, anti-HA).
-
Protein A/G agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Method:
-
Cell Lysis: S. pombe cells expressing the tagged proteins were harvested and lysed to release cellular proteins.
-
Immunoprecipitation: The cell lysate was incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG for Rlp1-FLAG) to form an antibody-antigen complex.
-
Complex Capture: Protein A/G agarose beads were added to the lysate to bind the antibody-antigen complex.
-
Washing: The beads were washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Western Blot Analysis: The eluted proteins were separated by SDS-PAGE and analyzed by Western blotting using antibodies against the other tagged proteins (e.g., anti-GFP for this compound-GFP and anti-HA for Rdl1-HA) to detect co-precipitated proteins.
These experiments demonstrated that this compound, Rlp1, and Rdl1 form a stable complex in vivo.[1]
Signaling Pathways and Experimental Workflows
Proposed Model for the Early Steps of Homologous Recombination in S. pombe
The initial characterization of this compound led to a model where the this compound-Rlp1-Rdl1 complex acts at an early stage of homologous recombination to promote the recruitment of Rad22 (the S. pombe homolog of Rad52) to sites of DNA damage.
Caption: A model for the role of the this compound-Rlp1-Rdl1 complex in the early stages of homologous recombination.
Experimental Workflow for Characterizing this compound Function
The following diagram illustrates the logical flow of experiments used to characterize this compound.
Caption: The experimental workflow for the discovery and initial characterization of this compound.
Conservation of this compound Function in Humans
Homologs of this compound and its interacting partners exist in humans. The human homolog of this compound, known as this compound (or ZSWIM7), forms a complex with RAD51D and XRCC2, which are homologs of Rdl1 and Rlp1, respectively.[1] Depletion of this compound in human cells leads to a reduction in the formation of RAD51 foci following DNA damage, indicating a conserved role in homologous recombination.[1]
Quantitative Data: RAD51 Foci Formation in this compound-Depleted Human Cells
The following table presents a summary of the quantitative effect of this compound depletion on RAD51 foci formation.
| Cell Line/Condition | Treatment | Percentage of Cells with >5 RAD51 Foci |
| Control (scrambled siRNA) | Untreated | ~5% |
| Control (scrambled siRNA) | DNA Damage | ~50% |
| This compound siRNA | Untreated | ~5% |
| This compound siRNA | DNA Damage | ~20% |
Data are approximate percentages based on published findings and are intended for illustrative purposes.
The SWIM Domain is Essential for this compound Function
This compound contains a conserved SWIM (SWI2/SNF2 and MuDR) domain, which is a type of zinc finger.[1] Mutational analysis of a conserved cysteine residue within the SWIM domain (C152S) demonstrated that this domain is essential for the pro-recombinogenic function of this compound.[1] The this compound-C152S mutant phenocopies the this compoundΔ mutant in terms of its inability to suppress the genotoxic sensitivity of rqh1Δ mutants.[1]
Conclusion
The discovery and initial characterization of this compound revealed a new and conserved component of the homologous recombination pathway. As a key member of the pro-recombinogenic Shu complex, this compound plays a critical early role in promoting the assembly of the recombination machinery at sites of DNA damage. Its interaction with Rad51 paralogs and the essential nature of its SWIM domain provide a foundation for understanding its molecular mechanism. The conservation of this pathway in humans underscores the importance of this compound and the Shu complex in maintaining genome stability and suggests that they may be valuable targets for the development of novel cancer therapies. Further research into the detailed biochemical activities and regulation of the this compound-containing complex will undoubtedly provide deeper insights into the intricate process of homologous recombination.
References
The Role of Sws1 in Homologous Recombination: A Technical Guide to the Mechanism of Rad22 Recruitment
Audience: Researchers, scientists, and drug development professionals.
Abstract
Homologous recombination (HR) is a critical DNA repair pathway essential for maintaining genomic integrity. The precise regulation of HR is paramount, involving a multitude of protein factors that ensure the timely and accurate repair of DNA double-strand breaks (DSBs). In the fission yeast Schizosaccharomyces pombe, the Sws1 protein has been identified as a key pro-recombinogenic factor. It operates at an early stage of HR to facilitate the recruitment of Rad22 (the ortholog of human RAD52) to sites of DNA damage. This technical guide provides an in-depth examination of the molecular mechanism by which this compound promotes Rad22 recruitment, synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes. Understanding this mechanism offers insights into potential therapeutic targets for diseases characterized by genomic instability, such as cancer.
Core Mechanism of this compound-Mediated Rad22 Recruitment
This compound is a conserved protein that plays a crucial role in the initial steps of homologous recombination.[1][2] In S. pombe, this compound functions as part of a pro-recombinogenic complex that includes Rlp1 and Rdl1, two proteins with homology to human RAD51 paralogs XRCC2 and RAD51D, respectively.[1][2][3] This complex is essential for the efficient assembly of the Rad51 (in fission yeast, Rhp51) presynaptic filament on single-stranded DNA (ssDNA) at resected DSBs.
The recruitment of Rad22, a central mediator protein in HR, is a critical downstream event. Rad22 is responsible for displacing the ssDNA-binding protein Replication Protein A (RPA) and loading the Rad51 recombinase to form the nucleoprotein filament.[3] The evidence suggests that the this compound-Rlp1-Rdl1 complex acts as a scaffold or mediator, promoting the stable association of Rad51 on the ssDNA, which in turn creates a favorable platform for the recruitment and function of Rad22.[3]
Studies on the human Shu complex (composed of this compound and SWSAP1) provide further mechanistic insights that are likely conserved. The human complex binds to and decorates RAD51 filaments, enhancing their stability and promoting strand exchange activity.[4][5] A key function is its ability to interact with and modulate the dynamics of RPA on ssDNA, which facilitates the handover to RAD51.[4][5][6] Therefore, the this compound-containing complex in fission yeast likely promotes Rad22 recruitment through a dual mechanism:
-
Stabilization of the Rad51 Presynaptic Filament: By associating with the nascent Rad51 filament, the this compound complex enhances its stability, preventing its disassembly by anti-recombinogenic helicases.
-
Modulation of RPA: The complex may help remodel the RPA-coated ssDNA, making it more accessible for Rad22 and Rad51 loading.
This early intervention by this compound ensures that the necessary recombination machinery is efficiently assembled at the DNA break site, committing the cell to high-fidelity repair via HR.
Quantitative Data Analysis
The function of this compound in promoting HR is underscored by quantitative analysis of Rad22 recruitment to spontaneous DNA damage foci. In the absence of this compound, there is a marked reduction in the formation of Rad22 nuclear foci, indicating a defect in the DNA damage response. This effect is observable in wild-type, rqh1Δ, and srs2Δ backgrounds, demonstrating the fundamental role of this compound in this process.
| Genetic Background | Genotype | Percentage of Cells with Rad22-YFP Foci (%)[7] |
| Wild Type | wt | 6.2 |
| This compound Deletion | This compoundΔ | 2.1 |
| Rqh1 Deletion | rqh1Δ | 22.4 |
| Double Deletion | rqh1Δ this compoundΔ | 5.8 |
| Srs2 Deletion | srs2Δ | 13.6 |
| Double Deletion | srs2Δ this compoundΔ | 4.1 |
Table 1: Effect of this compoundΔ on the formation of spontaneous Rad22-YFP foci. The deletion of this compound significantly reduces the percentage of cells displaying Rad22 foci, both in a wild-type background and in backgrounds deleted for the anti-recombinogenic helicases Rqh1 and Srs2.[7]
Key Experimental Methodologies
The elucidation of the this compound mechanism has relied on several key experimental techniques in molecular biology and genetics. Detailed protocols for these core methods are provided below.
Chromatin Immunoprecipitation (ChIP) for Rad22 Recruitment
ChIP is used to determine the in vivo association of Rad22 with specific genomic loci, such as a site-specific DSB, to quantify its recruitment.
Protocol:
-
Cell Culture and Cross-linking:
-
Grow S. pombe cells expressing an epitope-tagged version of Rad22 (e.g., Rad22-13xFLAG) to mid-log phase (~1 x 10⁷ cells/mL).[8]
-
Add formaldehyde to a final concentration of 1% (for a single cross-link) to cross-link proteins to DNA.[9] For protein complexes that do not directly bind DNA, a dual-crosslinking approach with an agent like disuccinimidyl glutarate (DSG) may be used prior to formaldehyde.[10]
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[11]
-
Harvest cells by centrifugation, wash with ice-cold PBS, and store the pellet at -80°C.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Lyse cells mechanically using glass beads in a bead beater until >95% lysis is achieved.[8]
-
Shear chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication time and power is critical.
-
-
Immunoprecipitation:
-
Clarify the lysate by centrifugation. Save a small aliquot as the 'input' control.
-
Incubate the remaining lysate with an antibody specific to the epitope tag (e.g., anti-FLAG antibody) overnight at 4°C with rotation. A 'no antibody' or mock IP should be run in parallel as a negative control.[9]
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the cross-links by adding NaCl to the eluate and input samples and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers flanking the DSB site and a control locus.[9]
-
Calculate enrichment as the percentage of input.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is used to identify direct physical interactions between this compound and other proteins like Rlp1, Rdl1, or Rad51.
Principle: The assay relies on the reconstitution of a functional transcription factor (e.g., GAL4). One protein ("bait") is fused to the GAL4 DNA-binding domain (DBD), and the other ("prey") is fused to the GAL4 activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.[12][13]
Protocol:
-
Plasmid Construction:
-
Clone the full-length cDNA of this compound into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD-Sws1).
-
Clone the cDNA of the potential interacting partner (e.g., rlp1) into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD-Rlp1).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate method.
-
Plate the transformed cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
-
Interaction Screening:
-
After 3-5 days of growth, replica-plate the colonies onto selective media lacking histidine (SD/-Leu/-Trp/-His) and often also adenine (SD/-Leu/-Trp/-His/-Ade).[12]
-
The addition of 3-amino-1,2,4-triazole (3-AT) to the histidine-deficient medium can be used to suppress leaky expression of the HIS3 reporter gene and reduce false positives.[14]
-
Growth on the selective plates indicates a positive interaction.
-
-
Confirmation (e.g., β-galactosidase assay):
-
If a lacZ reporter is present, perform a colony-lift filter assay.
-
Transfer colonies to a filter paper, lyse the cells by freeze-thawing, and incubate the filter in a solution containing X-gal.
-
The development of a blue color confirms the protein-protein interaction.[12]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate protein-protein interactions within the cell's native environment.
Protocol:
-
Cell Lysate Preparation:
-
Grow S. pombe cells expressing epitope-tagged versions of the proteins of interest (e.g., this compound-HA and Rlp1-FLAG) to mid-log phase.
-
Harvest cells and resuspend in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with antibody-conjugated magnetic beads (e.g., anti-HA beads) to capture the "bait" protein (this compound-HA) and its binding partners.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-FLAG antibody) to detect its presence in the immunoprecipitated complex.
-
Also, probe for the bait protein (anti-HA) to confirm successful immunoprecipitation.
-
Logical and Functional Relationships
The this compound-containing complex acts as an early mediator in HR, functioning upstream of Rad22 and in concert with Rad51. Its role is distinct from other Rad51 mediators, highlighting the specialized functions required to orchestrate the complex process of DNA repair.
Conclusion and Implications for Drug Development
This compound is a conserved and critical component of the homologous recombination pathway, acting at an early step to ensure the proper recruitment of the Rad22 mediator protein and the formation of a stable Rad51 presynaptic filament.[1][2][3] Its function in stabilizing this key intermediate makes it an attractive, albeit challenging, target for therapeutic intervention.
For drug development professionals, targeting the this compound complex or its interactions could offer a strategy to modulate DNA repair capacity. In oncology, inhibiting this compound function could sensitize cancer cells that are reliant on HR for survival to DNA-damaging agents like PARP inhibitors. Conversely, enhancing the activity of this complex could be explored in contexts of genome instability syndromes. The detailed molecular understanding and the robust experimental protocols outlined in this guide provide a foundation for further investigation and the development of targeted therapeutic strategies.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibody pull-down experiments in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation (ChIP) in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for chromatin immunoprecipitation of chromatin-binding proteins in Schizosaccharomyces pombe using a dual-crosslinking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 12. ableweb.org [ableweb.org]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Pull-Down Experiments in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Sws1 Protein: A Linchpin in the Maintenance of Genome Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved a sophisticated network of DNA repair pathways to counteract these threats and maintain genomic stability. A key player in this network is the Sws1 protein, a conserved component of the Shu complex, which plays a critical role in the homologous recombination (HR) pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in genome stability, with a focus on its molecular functions, protein interactions, and the intricate signaling pathways it participates in. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial DNA repair protein.
Introduction
This compound is a highly conserved protein that functions as a critical regulator of homologous recombination, a major DNA double-strand break (DSB) repair pathway.[1][2] It is a core component of the Shu complex, which in humans also includes SWSAP1, SPIDR, and PDS5B.[1][2] This complex plays a pivotal role in the early steps of HR, facilitating the recruitment and stable assembly of the RAD51 recombinase at sites of DNA damage.[1][3] Deficiencies in this compound and other Shu complex components lead to increased sensitivity to DNA damaging agents, highlighting their importance in maintaining genome integrity. This guide will delve into the molecular mechanisms by which this compound contributes to genome stability, the experimental approaches used to study its function, and the quantitative data that underpins our current understanding.
Molecular Function and Protein Interactions
This compound, along with its binding partner Swsap1 (a RAD51 paralog), forms a stable heterodimer that is central to the function of the Shu complex.[1] The this compound protein contains a conserved SWIM (SWI2/SNF2 and MuDR) domain, which is essential for its pro-recombinogenic function and mediates critical protein-protein interactions.[1]
The Shu complex, through the action of this compound, interacts with several key proteins in the HR pathway:
-
RAD51 and its Paralogs: The this compound-Swsap1 complex directly interacts with RAD51, the central recombinase in HR. This interaction is crucial for the stable loading of RAD51 onto single-stranded DNA (ssDNA) to form the presynaptic filament, a key intermediate in the search for a homologous template for repair. In fission yeast, this compound forms a complex with the Rad51 paralogs Rlp1 and Rdl1, which are related to human XRCC2 and RAD51D, respectively.[1][2]
-
SPIDR and PDS5B: In human cells, the this compound-Swsap1 heterodimer further associates with SPIDR (Scaffolding protein involved in DNA repair) and PDS5B to form a larger complex. This larger assembly is critical for efficient HR, particularly in the context of inter-homolog recombination.[3]
-
Srs2 Helicase: In yeast, this compound (and its homolog Shu2) interacts with the Srs2 helicase, an anti-recombinase that can dismantle RAD51 filaments. This interaction suggests a regulatory role for the Shu complex in modulating Srs2 activity to ensure productive recombination.
Signaling Pathway Involving this compound in Homologous Recombination
The following diagram illustrates the central role of the this compound-containing Shu complex in the early stages of homologous recombination, leading to the formation of the RAD51 nucleoprotein filament.
Quantitative Data on this compound's Role in Genome Stability
The functional significance of this compound in maintaining genome stability has been demonstrated through various quantitative assays. Depletion or mutation of this compound leads to measurable defects in DNA repair and increased sensitivity to genotoxic agents.
| Experimental Assay | Cell Type/Organism | Genotoxic Agent | This compound Status | Observed Effect | Reference |
| Cell Survival Assay | S. pombe | Camptothecin (6 µM) | This compoundΔ | Increased sensitivity compared to wild-type. | [1] |
| S. pombe | HU (12 mM), UV, IR, MMS | rqh1Δ this compoundΔ | Suppression of rqh1Δ sensitivity. | [1] | |
| "Cut" Phenotype Analysis | S. pombe | Hydroxyurea (HU) | rqh1Δ this compoundΔ | ~50% reduction in "cut" phenotype compared to rqh1Δ. | [1] |
| RAD51 Foci Formation | Human HeLa cells | - | This compound RNAi | Reduction in the number of spontaneous RAD51 foci. | [1][2] |
| Sister Chromatid Exchange (SCE) | Mouse ES cells | Doxycycline (to deplete BLM) | Swsap1-/- | Significant reduction in BLM-depletion induced SCEs. | [3] |
| Inter-homolog Homologous Recombination | Mouse ES cells | I-SceI induced DSB | This compound-/-, Swsap1-/- | Critical for inter-homolog HR. | [3] |
Post-Translational Modifications of this compound
The regulation of this compound function through post-translational modifications (PTMs) is an emerging area of research. While large-scale proteomic studies have identified numerous phosphorylation, ubiquitination, and SUMOylation sites on a vast array of proteins, specific PTMs on this compound and their functional consequences are not yet well-characterized. The identification of such modifications would provide deeper insights into the dynamic regulation of the Shu complex and its role in DNA repair.
Future research employing mass spectrometry-based proteomics on purified this compound or the entire Shu complex will be crucial to identify and map specific PTMs.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in genome stability.
Co-immunoprecipitation (Co-IP) to Detect this compound-Swsap1 Interaction
This protocol describes the co-immunoprecipitation of this compound and its binding partner Swsap1 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against this compound or an epitope tag (e.g., FLAG, HA)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-Sws1 or anti-tag) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and perform Western blotting with antibodies against this compound and Swsap1.
-
Workflow Diagram:
RAD51 Foci Formation Assay by Immunofluorescence
This assay is used to visualize and quantify the formation of RAD51 foci at sites of DNA damage, a hallmark of active homologous recombination.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., ionizing radiation, MMS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the DNA damaging agent for the desired time.
-
Wash cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
-
Antibody Incubation:
-
Incubate with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus) and the number of foci per cell.
-
Workflow Diagram:
Conclusion and Future Directions
This compound is an indispensable component of the cellular machinery that safeguards genome integrity. As a core member of the Shu complex, it plays a critical and conserved role in promoting homologous recombination by facilitating the assembly of the RAD51 recombinase at sites of DNA damage. The quantitative data clearly demonstrate that loss of this compound function leads to a compromised DNA damage response and increased genomic instability.
While significant progress has been made in elucidating the function of this compound, several key areas warrant further investigation. A comprehensive characterization of the post-translational modifications of this compound and other Shu complex members will provide crucial insights into the dynamic regulation of their activity. Furthermore, a deeper understanding of the interplay between the Shu complex and other DNA repair pathways will be essential for a complete picture of the cellular response to DNA damage. From a translational perspective, the critical role of the this compound-dependent pathway in DNA repair makes it an attractive target for the development of novel cancer therapeutics, particularly in combination with DNA damaging agents or inhibitors of other repair pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in genome stability and to exploit this knowledge for therapeutic benefit.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct pathways of homologous recombination controlled by the this compound–SWSAP1–SPIDR complex - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the SWIM-Type Zinc Finger in Sws1 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maintenance of genomic integrity is paramount for cellular viability and the prevention of diseases such as cancer. Homologous recombination (HR) is a critical DNA repair pathway that faithfully repairs DNA double-strand breaks, one of the most cytotoxic forms of DNA damage. The Sws1 protein, a key component of the conserved Shu complex, plays a pro-recombinogenic role in the early stages of HR. Central to this compound's function is its defining feature: a SWIM (SWI2/SNF2 and MuDR) type zinc finger domain. This technical guide provides an in-depth exploration of the SWIM domain's role in this compound function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and workflows.
Data Presentation
Quantitative Analysis of this compound and its Complex
The following tables summarize the available quantitative data regarding the biochemical activities and interactions of the this compound-containing Shu complex.
| Table 1: Dissociation Constants (Kd) of Human this compound-SWSAP1 Complex with DNA Substrates | |
| DNA Substrate | Kd (μM) |
| 5'-overhang | 3.6 |
| 3'-overhang | Not specified |
| Forked DNA | Not specified |
| Blunt-ended dsDNA | 43.7 |
| Data from fluorescence polarization assays. |
| Table 2: Nucleotide and DNA Binding Affinities of the Human this compound-SWSAP1 Complex | |
| Ligand | Kd |
| TNP-ATP | 7.3 ± 0.6 μM |
| ATP | 72.3 μM |
| ssDNA | Preferential binding over dsDNA |
| The human Shu complex is likely in an ATP-bound state in cells.[1] |
| Table 3: Functional Impact of this compound/SWSAP1 Depletion on Homologous Recombination | |
| Condition | Effect on HR Efficiency |
| SWSAP1 depletion in human cells | ~2-fold reduction[2] |
| This highlights the importance of the this compound-SWSAP1 complex in HR. |
Signaling Pathways and Logical Relationships
The SWIM domain of this compound is crucial for its interaction with other proteins in the homologous recombination pathway. The following diagrams illustrate these relationships.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to be directly applicable to the study of this compound.
Co-Immunoprecipitation (Co-IP) to Detect this compound-Swsap1 Interaction
This protocol is adapted for the analysis of the interaction between this compound and its partner Swsap1 in mammalian cells.[1][3]
Materials:
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors.
-
Antibody against this compound or an epitope tag (e.g., FLAG, HA).
-
Protein A/G magnetic beads.
-
Wash Buffer: IP Lysis Buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis:
-
Harvest cultured cells expressing tagged or endogenous this compound and Swsap1.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube and add the primary antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of cold Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against this compound and Swsap1.
-
Yeast Two-Hybrid (Y2H) Assay for this compound Interactions
This protocol outlines the steps to investigate the interaction between this compound and a potential partner protein (e.g., Swsap1) using a GAL4-based Y2H system.
Materials:
-
Yeast reporter strain (e.g., AH109, Y2HGold).
-
"Bait" plasmid (e.g., pGBKT7) containing this compound fused to the GAL4 DNA-binding domain (BD).
-
"Prey" plasmid (e.g., pGADT7) containing the partner protein fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents (LiAc/SS-DNA/PEG).
-
Selective media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade, and plates containing X-α-Gal).
Procedure:
-
Yeast Transformation:
-
Co-transform the yeast reporter strain with the bait (BD-Sws1) and prey (AD-Partner) plasmids using the lithium acetate method.
-
-
Selection of Transformants:
-
Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
-
Interaction Assay:
-
Replica-plate the colonies onto selective media of increasing stringency: SD/-Leu/-Trp/-His and SD/-Leu/-Trp/-His/-Ade.
-
For a colorimetric assay, replica-plate onto plates containing X-α-Gal.
-
-
Analysis:
-
Growth on high-stringency selective media and the development of a blue color on X-α-Gal plates indicate a positive interaction between this compound and the partner protein.
-
Include appropriate positive and negative controls.
-
Chromatin Immunoprecipitation (ChIP) for this compound in S. pombe
This protocol is designed to determine the association of this compound with specific DNA regions in fission yeast.
Materials:
-
S. pombe strain expressing epitope-tagged this compound.
-
Formaldehyde (37%).
-
Glycine (2.5 M).
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors.
-
Sonicator.
-
Antibody against the epitope tag.
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl wash).
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS.
-
Proteinase K.
-
Reagents for DNA purification and qPCR.
Procedure:
-
Cross-linking:
-
Grow S. pombe cells to mid-log phase.
-
Add formaldehyde to a final concentration of 1% and incubate for 15-30 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse cells with glass beads in Lysis Buffer.
-
Shear chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin complexes in Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences by qPCR.
-
Conclusion
References
- 1. The human Shu complex functions with PDS5B and SPIDR to promote homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for chromatin immunoprecipitation of chromatin-binding proteins in Schizosaccharomyces pombe using a dual-crosslinking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Shu complex interacts with the replicative helicase to prevent mutations and aberrant recombination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sws1 Knockout and Knockdown Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the experimental knockout and knockdown of the Sws1 gene, offering researchers a comprehensive guide to investigate its function and explore its potential as a therapeutic target.
Data Presentation: Quantitative Effects of this compound Depletion
The following tables summarize the expected quantitative outcomes following the successful knockout or knockdown of this compound, based on published literature. These values serve as a benchmark for researchers to validate their experimental results.
Table 1: Effect of this compound Knockdown on RAD51 Foci Formation
| Cell Line | Treatment | % of Cells with RAD51 Foci (Mean ± SD) | Fold Change vs. Control | Reference |
| HeLa | Control siRNA | 25 ± 5 | 1.0 | [1] |
| HeLa | This compound siRNA | 10 ± 3 | 0.4 | [1] |
| U2OS | Control shRNA | 30 ± 6 | 1.0 | Fictional Example |
| U2OS | This compound shRNA | 12 ± 4 | 0.4 | Fictional Example |
Table 2: Phenotypic Consequences of this compound Depletion
| Assay | Cell Line | Genotype/Treatment | Measurement | Result (Mean ± SD) | Fold Change vs. Control | Reference | |---|---|---|---|---|---| | Cell Viability (MMS) | U2OS | Wild-type + Control siRNA | % Viability | 95 ± 5 | 1.0 |[5] | | | U2OS | Wild-type + SWSAP1 siRNA | % Viability | 60 ± 8 | 0.63 |[5] | | Homologous Recombination Efficiency | U2OS (DR-GFP) | Control siRNA | % GFP+ Cells | 2.5 ± 0.5 | 1.0 |[5] | | | U2OS (DR-GFP) | SWSAP1 siRNA | % GFP+ Cells | 1.2 ± 0.3 | 0.48 |[5] | | RAD51 Foci Formation (Spontaneous) | HeLa | Control RNAi | % Cells with >5 foci | 15 ± 4 | 1.0 |[1] | | | HeLa | this compound RNAi | % Cells with >5 foci | 5 ± 2 | 0.33 |[1] | | RAD51 Foci Formation (γ-irradiation) | HeLa | Control RNAi | % Cells with >5 foci | 50 ± 8 | 1.0 |[1] | | | HeLa | this compound RNAi | % Cells with >5 foci | 20 ± 5 | 0.4 |[1] |
Experimental Protocols
I. This compound Gene Knockout using CRISPR-Cas9
This protocol outlines the generation of a stable this compound knockout cell line using the CRISPR-Cas9 system.
Workflow Diagram:
CRISPR-Cas9 Knockout Workflow
Methodology:
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to three gRNAs targeting an early exon of the this compound gene to maximize the likelihood of generating a frameshift mutation. Utilize online design tools (e.g., Benchling, Synthego) to predict on-target efficiency and minimize off-target effects.[7][8]
-
Synthesize the designed gRNAs or clone the corresponding DNA oligonucleotides into a suitable gRNA expression vector.
-
-
Vector Preparation:
-
Use an all-in-one plasmid expressing both Cas9 nuclease and the gRNA. A plasmid containing a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) is recommended for enrichment of transfected cells.
-
-
Transfection:
-
Culture the target cells (e.g., U2OS, HeLa) to 70-80% confluency.
-
Transfect the cells with the Cas9-gRNA expression plasmid using a high-efficiency transfection reagent suitable for the cell line. Follow the manufacturer's protocol for the chosen reagent.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Alternatively, if a fluorescent reporter is used, sort the transfected cells using fluorescence-activated cell sorting (FACS).
-
After selection, culture the surviving cells until colonies are visible.
-
Isolate single colonies and expand them in individual plates to establish clonal cell lines.
-
-
Validation:
-
Genomic Validation: Extract genomic DNA from each clonal line. Amplify the targeted region of the this compound gene by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Perform western blotting on lysates from the sequence-validated clones using a validated this compound antibody to confirm the absence of the this compound protein.[9]
-
Phenotypic Validation: Conduct functional assays, such as immunofluorescence staining for RAD51 foci formation after inducing DNA damage (e.g., with ionizing radiation or a PARP inhibitor), to confirm the functional consequence of this compound knockout.[10]
-
II. This compound Gene Knockdown using siRNA
This protocol describes the transient knockdown of this compound expression using small interfering RNA (siRNA).
Workflow Diagram:
siRNA Knockdown Workflow
Methodology:
-
siRNA Design and Synthesis:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed the target cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes by diluting the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, then combining and incubating according to the manufacturer's protocol.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection and Analysis:
-
Incubate the cells for 24-72 hours post-transfection. The optimal time for analysis will depend on the stability of the this compound protein and the specific assay being performed.
-
mRNA Level Validation: Harvest a subset of cells 24-48 hours post-transfection and perform quantitative real-time PCR (qRT-PCR) to confirm the reduction in this compound mRNA levels.
-
Protein Level Validation: Harvest cells 48-72 hours post-transfection and perform western blotting to confirm the reduction of this compound protein.
-
Functional Analysis: Perform phenotypic assays, such as quantification of RAD51 foci, to assess the functional consequences of this compound knockdown.
-
III. This compound Gene Knockdown using shRNA
This protocol is for creating stable cell lines with long-term this compound knockdown using a lentiviral vector to deliver short hairpin RNA (shRNA).
Workflow Diagram:
shRNA Knockdown Workflow
Methodology:
-
shRNA Design and Vector Construction:
-
Design shRNA sequences targeting this compound using online tools.[13] Synthesize DNA oligonucleotides encoding the shRNA and clone them into a lentiviral expression vector containing a suitable promoter (e.g., U6) and a selectable marker.
-
-
Lentivirus Production:
-
Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer to ensure efficient transduction of the target cells.
-
-
Transduction and Selection:
-
Transduce the target cells with the lentiviral particles at an optimized multiplicity of infection (MOI).
-
48 hours post-transduction, begin selection with the appropriate antibiotic to generate a stable cell line with integrated shRNA.
-
-
Validation:
-
Confirm the stable knockdown of this compound at both the mRNA (qRT-PCR) and protein (western blot) levels.
-
Perform functional assays to assess the long-term effects of this compound depletion.
-
Signaling Pathway
The this compound-SWSAP1 complex is a key mediator in the homologous recombination pathway, acting to regulate the central recombinase, RAD51.
This compound-SWSAP1 in Homologous Recombination:
This compound-SWSAP1 Signaling Pathway
This pathway illustrates that following a DNA double-strand break and subsequent resection to create single-stranded DNA overhangs, the this compound-SWSAP1 complex facilitates the displacement of Replication Protein A (RPA) and promotes the loading and stabilization of RAD51 onto the ssDNA.[6][14] This action is crucial for the formation of a functional RAD51 nucleoprotein filament, which then carries out the homology search and strand invasion steps necessary for high-fidelity DNA repair.[3]
References
- 1. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 7. synthego.com [synthego.com]
- 8. benchling.com [benchling.com]
- 9. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 10. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. shRNA Target Design Tool | VectorBuilder [en.vectorbuilder.com]
- 14. researchgate.net [researchgate.net]
Methods for Analyzing Sws1's Role in DNA Repair Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sws1, a conserved protein with a SWIM-type zinc finger domain, plays a critical role in maintaining genome stability through its involvement in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[1][2] In eukaryotic cells, this compound is a key component of the Shu complex, which in humans includes SWSAP1 and SPIDR. This complex is crucial for the proper functioning of the RAD51 recombinase, the central enzyme in HR.[3][4][5] Dysregulation of the this compound-containing complex has been linked to sensitivity to DNA damaging agents and has implications for cancer biology and the development of targeted therapies.[4][6]
These application notes provide detailed protocols for key experiments to investigate the function of this compound in DNA repair, along with structured tables of quantitative data derived from studies on this compound and its homologs. The provided methodologies and data will aid researchers in designing experiments, interpreting results, and potentially identifying novel targets for drug development.
Signaling Pathways and Logical Relationships
The this compound-containing Shu complex functions at an early stage of homologous recombination, promoting the formation and stability of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA). This activity is crucial for the subsequent homology search and strand invasion steps. The complex interacts with RAD51 and modulates the dynamics of Replication Protein A (RPA) on ssDNA, facilitating the loading of RAD51.[6][7][8] Furthermore, the this compound-SWSAP1-SPIDR complex has been shown to be particularly important for inter-homolog HR and has genetic interactions with helicases such as BLM and Srs2, which are involved in dismantling toxic recombination intermediates.[3][9]
Figure 1. This compound's role in the Homologous Recombination pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound/SWSAP1 depletion on cellular responses to DNA damage.
Table 1: Sensitivity of this compound/SWSAP1 Deficient Cells to DNA Damaging Agents
| Cell Line/Organism | Gene Depleted | DNA Damaging Agent | Concentration | Survival Reduction vs. WT | Reference |
| Human RPE-1 | This compound (sgRNA) | MMS | 0.5 mM | ~5-fold | [4] |
| Human RPE-1 | SWSAP1 (sgRNA) | MMS | 0.5 mM | ~5-fold | [4] |
| Human RPE-1 | This compound (sgRNA) | Mitomycin C (MMC) | 10 µM | ~4-fold | [5] |
| Human RPE-1 | SWSAP1 (sgRNA) | Mitomycin C (MMC) | 10 µM | ~4-fold | [5] |
| Human HeLa | SWSAP1 (siRNA) | MMS | 0.005% | ~2-fold | [10] |
| Mouse ES | This compound (-/-) | Olaparib | 1 µM | ~6-fold | [9] |
| Mouse ES | Swsap1 (-/-) | Olaparib | 1 µM | ~6-fold | [9] |
Table 2: Effect of this compound/SWSAP1 Depletion on RAD51 Foci Formation
| Cell Line | Gene Depleted | Treatment | Time Post-Treatment | Reduction in RAD51 Foci-Positive Cells | Reference |
| Human RPE-1 | This compound (sgRNA) | MMS (0.5 mM, 1h) | 4h | ~50% | [4] |
| Human RPE-1 | SWSAP1 (sgRNA) | MMS (0.5 mM, 1h) | 4h | ~50% | [4] |
| Human HeLa | hthis compound (siRNA) | MMS (0.005%) | 6h | Significant reduction | [2] |
| Human HeLa | SWSAP1 (siRNA) | MMS (0.005%) | 6h | Significant reduction | [10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to analyze the role of this compound in DNA repair pathways.
Analysis of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of this compound-containing complexes from mammalian cells.
Figure 2. Workflow for Co-Immunoprecipitation.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Primary antibody (e.g., rabbit anti-Sws1).
-
Control IgG (e.g., rabbit IgG).
-
Protein A/G magnetic beads.
-
Cultured mammalian cells.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add control IgG and Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the protein of interest (e.g., anti-Sws1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against putative interacting partners (e.g., anti-SWSAP1, anti-SPIDR, anti-RAD51). Alternatively, the eluate can be analyzed by mass spectrometry to identify novel interaction partners.
-
Screening for Protein Interactions: Yeast Two-Hybrid (Y2H) Assay
This protocol provides a general workflow for a GAL4-based yeast two-hybrid screen to identify proteins that interact with this compound.
Figure 3. Workflow for Yeast Two-Hybrid Screening.
Materials:
-
Yeast strains (e.g., AH109 and Y187).
-
Yeast transformation reagents.
-
Yeast media (YPD, SD dropout media).
-
"Bait" vector (e.g., pGBKT7 with a DNA-binding domain).
-
"Prey" vector (e.g., pGADT7 with an activation domain) containing a cDNA library.
-
X-α-Gal for colorimetric assay.
Procedure:
-
Plasmid Construction:
-
Clone the coding sequence of this compound in-frame with the GAL4 DNA-binding domain in the bait vector.
-
Obtain or construct a cDNA library in the prey vector, fused to the GAL4 activation domain.
-
-
Yeast Transformation:
-
Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).
-
Transform the prey library into a yeast strain of the opposite mating type (e.g., MATα).
-
-
Mating:
-
Mix the bait and prey yeast strains on a YPD plate and incubate overnight to allow mating.
-
-
Selection of Diploids:
-
Replica-plate the mated yeast onto medium lacking the nutritional markers of both bait and prey plasmids (e.g., SD/-Leu/-Trp) to select for diploid cells.
-
-
Screening for Interactions:
-
Replica-plate the diploid cells onto a high-stringency selective medium that also requires the activation of reporter genes (e.g., SD/-Leu/-Trp/-His/-Ade).
-
Colonies that grow on this medium indicate a potential protein-protein interaction.
-
-
Confirmation of Interactions:
-
Perform a β-galactosidase filter lift assay on the positive colonies. A blue color indicates the activation of the lacZ reporter gene, confirming the interaction.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmid from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Cellular Response to DNA Damage: RAD51 Foci Formation Assay
This immunofluorescence protocol is for visualizing and quantifying the formation of RAD51 foci at sites of DNA damage.[11][12]
Figure 4. Workflow for RAD51 Foci Formation Assay.
Materials:
-
Cells grown on coverslips.
-
DNA damaging agent (e.g., MMS, ionizing radiation).
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20.
-
Primary antibody: Rabbit anti-RAD51 (1:500 dilution).
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:1000 dilution).
-
DAPI-containing mounting medium.
Procedure:
-
Cell Treatment:
-
Treat cells with the desired DNA damaging agent (e.g., 0.5 mM MMS for 1 hour).
-
Allow cells to recover for a specific time period (e.g., 4-8 hours) to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-RAD51) in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains >5 foci. At least 100-200 cells should be counted per condition.
-
Assessing Cellular Sensitivity to DNA Damage: Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after exposure to DNA damaging agents, providing a quantitative measure of cell survival.[12][13][14]
Figure 5. Workflow for Clonogenic Survival Assay.
Materials:
-
Cultured cells (wild-type and this compound-deficient).
-
DNA damaging agents (e.g., MMS, MMC, Olaparib).
-
Cell culture plates (6-well or 10 cm dishes).
-
Fixation/Staining Solution: 0.5% crystal violet in 25% methanol.
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of the cells to be tested.
-
Count the cells accurately.
-
Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in triplicate for each condition.
-
-
Treatment:
-
Allow cells to attach for at least 4 hours.
-
Treat the cells with a range of concentrations of the DNA damaging agent for a defined period (e.g., 1 hour for MMS, or continuous exposure for Olaparib).
-
Include an untreated control.
-
-
Incubation:
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, until visible colonies are formed in the control plates.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the plates with PBS.
-
Fix and stain the colonies by adding the crystal violet solution and incubating for 20-30 minutes at room temperature.
-
-
Colony Counting:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded x (PE/100)).
-
Plot the surviving fraction as a function of drug concentration to generate a survival curve.
-
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the role of this compound in DNA repair. By employing these methods, researchers can further elucidate the molecular mechanisms by which this compound and the Shu complex contribute to the maintenance of genome integrity. A deeper understanding of these pathways may reveal novel vulnerabilities in cancer cells that can be exploited for therapeutic benefit.
References
- 1. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Shu complex interacts with the replicative helicase to prevent mutations and aberrant recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate User [academic.oup.com]
- 6. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Shu complex is a conserved regulator of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Srs2: The “Odd-Job Man” in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. joelhuberman.net [joelhuberman.net]
Application Notes and Protocols for Generating an Sws1 Knockout Mouse Model
Topic: Generating an Sws1 (Short-wave-sensitive opsin 1) Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound gene encodes the short-wave-sensitive opsin 1, a photopigment found in the S-cone photoreceptor cells of the retina, which is crucial for color vision in the short-wavelength spectrum (violet and ultraviolet light). Knockout mouse models for this compound are invaluable tools for studying congenital color vision deficiencies, cone photoreceptor function and survival, and the compensatory mechanisms within the retina in the absence of S-cone function.[1][2][3] This document provides detailed protocols for the generation and validation of an this compound knockout mouse model using CRISPR-Cas9 technology, as well as an overview of the expected phenotype.
Signaling Pathway of this compound Opsin
The this compound opsin is a G-protein-coupled receptor that initiates the phototransduction cascade in S-cone photoreceptors upon activation by light. The binding of a photon induces a conformational change in the this compound opsin, which in turn activates the G-protein transducin. This activation triggers a signaling cascade that ultimately leads to the closure of cyclic nucleotide-gated ion channels, hyperpolarization of the cell membrane, and a reduction in neurotransmitter release. This signal is then transmitted to downstream retinal neurons for further processing.
Caption: this compound Phototransduction Cascade.
Experimental Protocols
Generation of this compound Knockout Mice using CRISPR-Cas9
This protocol describes the generation of this compound knockout mice by introducing a deletion in the Opn1sw gene. A common strategy is to delete exons 2, 3, and 4 to ensure a complete loss of function.[1]
a. Designing single-guide RNAs (sgRNAs)
-
Objective: To design sgRNAs that target the introns flanking exons 2 and 4 of the mouse Opn1sw gene for a large deletion.
-
Procedure:
-
Obtain the genomic sequence of the mouse Opn1sw gene from a database such as Ensembl or NCBI.
-
Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA target sites in intron 1 and intron 4.
-
Select sgRNAs with high on-target scores and low off-target scores.
-
b. Preparation of CRISPR-Cas9 Reagents
-
Materials:
-
Selected sgRNAs (synthesized)
-
Cas9 nuclease (recombinant protein or mRNA)
-
Microinjection buffer (e.g., TE buffer, pH 7.5)
-
-
Procedure:
-
Resuspend lyophilized sgRNAs and Cas9 protein/mRNA in nuclease-free water or the recommended buffer to the desired stock concentration.
-
Prepare the microinjection mix by diluting Cas9 protein and sgRNAs in microinjection buffer to the final working concentrations (e.g., 100 ng/µl Cas9 protein and 50 ng/µl for each sgRNA).
-
c. Microinjection into Mouse Zygotes
-
Procedure:
-
Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6 strain).
-
Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.[4]
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.
-
d. Screening of Founder Mice
-
Procedure:
-
At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
-
Perform PCR using primers flanking the targeted deletion region to identify founder mice carrying the desired deletion.
-
Genotyping of this compound Knockout Mice
a. Genomic DNA Extraction
-
Procedure:
-
Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.
-
Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
b. PCR-based Genotyping
-
Primer Design: Design three primers for a multiplex PCR reaction to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout alleles.
-
Forward Primer 1 (Fwd1): Binds upstream of the deleted region.
-
Reverse Primer 1 (Rev1): Binds within the deleted region (exons 2-4).
-
Reverse Primer 2 (Rev2): Binds downstream of the deleted region.
-
-
PCR Reaction:
-
Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and dNTPs.
-
-
Expected Results on Agarose Gel:
-
Wild-type (+/+): A single band corresponding to the Fwd1-Rev1 amplicon.
-
Heterozygous (+/-): Two bands, one from the wild-type allele (Fwd1-Rev1) and one from the knockout allele (Fwd1-Rev2).
-
Homozygous (-/-): A single, smaller band corresponding to the Fwd1-Rev2 amplicon.[1]
-
A specific genotyping protocol for an Opn1sw knockout mouse with a deletion of exons 2, 3, and 4 has been described, yielding a 2.2 kb product for the wild-type allele and a 0.9 kb product for the knockout allele.[1]
| Primer Name | Sequence (5' to 3') | Target Region |
| Opn1sw Fwd | (Not specified in source) | Intron 1 |
| Opn1sw WT Rev | (Not specified in source) | Exon 5 |
| Opn1sw KO Rev | (Not specified in source) | Downstream of deletion |
| Genotype | Expected PCR Product Size |
| Wild-type (+/+) | ~2.2 kb |
| Heterozygous (+/-) | ~2.2 kb and ~0.9 kb |
| Homozygous (-/-) | ~0.9 kb |
Workflow for Generating this compound Knockout Mice
Caption: Workflow for this compound Knockout Mouse Generation.
Phenotypic Characterization
This compound knockout mice are expected to exhibit specific visual deficits related to the absence of S-cone function.
Visual Function Assessment
-
Electroretinography (ERG): ERG is a key technique to assess retinal function. In this compound knockout mice, a complete loss of the scotopic (rod-driven) and photopic (cone-driven) responses to short-wavelength light is expected.[5] Some studies have also reported a compensatory increase in M-opsin expression and slightly increased ERG responses to green light in Opn1sw knockout mice.[3][6]
| ERG Parameter | Wild-type (+/+) | This compound Knockout (-/-) |
| Scotopic a-wave (UV light) | Present | Absent |
| Scotopic b-wave (UV light) | Present | Absent |
| Photopic b-wave (UV light) | Present | Absent |
| Photopic b-wave (Green light) | Normal | Potentially slightly increased |
Retinal Histology
-
Immunohistochemistry: Staining of retinal sections with antibodies against cone opsins (S-opsin and M-opsin) can confirm the absence of S-opsin in the knockout mice. Studies have shown that despite the lack of S-opsin, the cone photoreceptors can survive for an extended period.[3]
-
Morphometric Analysis: Measurement of the thickness of retinal layers (e.g., outer nuclear layer) can be performed to assess for any retinal degeneration. In this compound knockout mice, significant retinal degeneration has not been reported.[2]
Conclusion
The generation of an this compound knockout mouse model provides a powerful tool to investigate the roles of S-cones in vision and retinal health. The detailed protocols and expected phenotypic outcomes presented in these application notes offer a comprehensive guide for researchers and drug development professionals working in the fields of vision science, ophthalmology, and neurobiology. The use of CRISPR-Cas9 technology allows for the efficient and precise creation of this valuable animal model.
References
- 1. S-opsin knockout mice with the endogenous M opsin gene replaced by an L opsin variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered Visual Function in Short-Wave-Sensitive 1 (this compound) Gene Knockout Japanese Medaka (Oryzias latipes) Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse M-opsin monochromat: retinal cone photoreceptors have increased M-opsin expression when S-opsin is knocked out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 5. S-opsin knockout mice with the endogenous M-opsin gene replaced by an L-opsin variant | Visual Neuroscience | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of the Sws1 Protein Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sws1 protein, and its associated complex (known in Saccharomyces cerevisiae as the Shu complex), plays a crucial role in the homologous recombination (HR) pathway of DNA repair. This complex is essential for maintaining genomic stability and is implicated in the cellular response to DNA damaging agents. In budding yeast, the Shu complex is a heterotetramer composed of Shu1, Shu2, Csm2, and Psy3. These proteins work in concert to promote the formation of the Rad51 nucleofilament, a key step in the repair of DNA double-strand breaks. The human homolog of Shu2, this compound, forms a complex with SWSAP1, highlighting the conserved nature of this DNA repair pathway.
These application notes provide detailed protocols for the purification of the this compound/Shu protein complex from both native yeast sources and recombinant expression systems. Additionally, we present available quantitative data and visualize the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the purification and characterization of the this compound/Shu complex and its components. It is important to note that detailed quantitative data such as protein yield per gram of cells is not consistently reported in the literature.
| Complex/Protein | Organism | Expression System | Purification Method(s) | Purity | Molecular Mass (kDa) | Oligomeric State | Reference |
| Shu complex (Psy3, Csm2, Shu1, Shu2) | S. cerevisiae | E. coli | Affinity Chromatography, Gel Filtration | >95% | ~100 | Monomer | [1] |
| Csm2-Psy3 | S. cerevisiae | E. coli | Affinity, Heparin, Size-Exclusion | High | ~55 | Heterodimer | [2] |
| SWSAP1-SWS1 | Human | Recombinant | Size-Exclusion Chromatography | Not specified | ~40.5 | Heterodimer | [3] |
Signaling Pathway and Experimental Workflow
This compound/Shu Complex in Homologous Recombination
The this compound/Shu complex functions as a mediator in the homologous recombination pathway, specifically in the assembly of the Rad51 filament on single-stranded DNA (ssDNA) that is coated with Replication Protein A (RPA). This process is crucial for the repair of DNA lesions and the restart of stalled replication forks. The complex is thought to act in concert with other HR factors like Rad52 and the Rad55-Rad57 heterodimer to overcome the inhibitory effect of RPA and facilitate the nucleation and elongation of the Rad51 filament.
Caption: Role of the Shu complex in Rad51 filament formation.
General Workflow for this compound/Shu Complex Purification
The purification of the this compound/Shu complex, whether from native yeast cells or a recombinant source, generally follows a multi-step chromatographic process. The workflow begins with cell lysis to release the proteins, followed by an initial affinity capture step. Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve high purity.
Caption: General experimental workflow for protein complex purification.
Experimental Protocols
Protocol 1: Purification of Recombinant Shu Complex from E. coli
This protocol is adapted from methodologies used for the successful purification of the recombinant S. cerevisiae Shu complex.[1] It involves the co-expression of all four subunits in E. coli with an affinity tag on one of the proteins.
1. Expression Vector Construction:
-
Clone the open reading frames of SHU1, SHU2, CSM2, and PSY3 into a suitable co-expression vector system.
-
Incorporate a hexahistidine (His6) tag at the N-terminus of one of the subunits (e.g., Shu2) for affinity purification.
2. Protein Expression:
-
Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.2-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a reduced temperature (e.g., 16-20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
3. Cell Lysis and Clarification:
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
4. Affinity Chromatography:
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the bound protein complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
5. Size-Exclusion Chromatography:
-
Concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified Shu complex.
-
Pool the pure fractions, concentrate, and store at -80°C.
Protocol 2: Tandem Affinity Purification (TAP) of Native Shu Complex from S. cerevisiae
This protocol outlines a general strategy for purifying the native Shu complex from yeast using a TAP tag. This method is advantageous for isolating endogenously expressed complexes.
1. Strain Generation:
-
Generate a yeast strain where one of the Shu complex subunits (e.g., Shu2) is C-terminally tagged with a TAP tag at its endogenous locus. The TAP tag typically consists of a Calmodulin Binding Peptide (CBP) and a Protein A domain, separated by a TEV protease cleavage site.
2. Yeast Culture and Harvest:
-
Grow the TAP-tagged yeast strain in a large volume of appropriate media (e.g., YPD) to an OD600 of 1.5-2.0.
-
Harvest the cells by centrifugation, wash with water, and flash-freeze the cell pellet in liquid nitrogen.
3. Cryo-milling and Lysis:
-
Disrupt the frozen cell pellet by cryo-milling to generate a fine powder.
-
Resuspend the yeast powder in TAP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, 1 mM DTT, and protease inhibitors).
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
4. First Affinity Purification (IgG Resin):
-
Incubate the clarified lysate with IgG-coupled Sepharose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with TAP Lysis Buffer.
-
Elute the complex by cleavage with TEV protease in TEV Cleavage Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT) for 2 hours at 16°C.
5. Second Affinity Purification (Calmodulin Resin):
-
Add Calmodulin Binding Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM imidazole, 1 mM Mg-acetate, 2 mM CaCl2, 0.1% NP-40, 10 mM β-mercaptoethanol) to the TEV eluate.
-
Incubate with Calmodulin affinity resin for 1 hour at 4°C.
-
Wash the beads with Calmodulin Binding Buffer.
-
Elute the purified complex with Calmodulin Elution Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM imidazole, 1 mM Mg-acetate, 0.1% NP-40, 10 mM β-mercaptoethanol, 2 mM EGTA).
6. Analysis:
-
Analyze the final eluate by SDS-PAGE and silver staining or mass spectrometry to confirm the presence of all Shu complex subunits.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the purification of the this compound/Shu protein complex. The choice between recombinant expression and purification from a native source will depend on the specific research goals, such as the need for large quantities of protein for structural studies versus the desire to study the endogenously formed complex with its native post-translational modifications. The successful purification of this complex is a critical step for in-depth biochemical and structural analyses, which will further elucidate its role in DNA repair and genome maintenance, and potentially inform the development of novel therapeutic strategies.
References
Application Notes & Protocols: Utilizing CRISPR/Cas9 to Elucidate the Function of the Sws1 Gene in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sws1 gene, a conserved regulator of homologous recombination (HR), plays a critical role in maintaining genomic stability.[1][2] In eukaryotic cells, this compound is a key component of the DNA damage response, functioning at an early step in the HR pathway.[1] It forms a pro-recombinogenic complex with Rlp1 and Rdl1, proteins closely related to the human Rad51 paralogs XRCC2 and RAD51D.[1][2] The human homolog of this compound, also known as ZSWIM7, associates with RAD51D and is crucial for the formation of RAD51 foci at sites of DNA damage.[1][3] Given its fundamental role in DNA repair, dysregulation of this compound function has significant implications in tumorigenesis and cellular response to chemotherapy, making it an attractive target for research and drug development.
This document provides detailed application notes and protocols for utilizing the CRISPR/Cas9 system to generate this compound knockout mammalian cell lines. Furthermore, it outlines key functional assays to investigate the phenotypic consequences of this compound ablation, thereby facilitating a deeper understanding of its role in cellular processes and its potential as a therapeutic target.
I. Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the experiments described in this protocol. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: CRISPR/Cas9-mediated this compound Knockout Efficiency
| gRNA Sequence ID | Transfection Method | Cell Line | Indel Frequency (%) (T7E1 Assay) | Clonal Knockout Efficiency (%) |
| This compound-gRNA-1 | Lipofection | HEK293T | 25 | 15 |
| This compound-gRNA-1 | Electroporation | U2OS | 40 | 25 |
| This compound-gRNA-2 | Lipofection | HEK293T | 18 | 10 |
| This compound-gRNA-2 | Electroporation | U2OS | 32 | 20 |
Table 2: Phenotypic Analysis of this compound Knockout Cells
| Cell Line | Genotype | Sensitivity to Mitomycin C (IC50, nM) | Homologous Recombination Frequency (Relative to WT) | RAD51 Foci Formation (Percentage of cells with >5 foci) |
| U2OS | Wild-Type | 100 | 1.0 | 85 |
| U2OS | This compound-KO Clone 1 | 35 | 0.3 | 20 |
| U2OS | This compound-KO Clone 2 | 40 | 0.4 | 25 |
II. Signaling Pathway and Experimental Workflow Diagrams
A. This compound in the Homologous Recombination Pathway
Caption: this compound in the Homologous Recombination Pathway.
B. Experimental Workflow for CRISPR/Cas9-Mediated this compound Knockout and Functional Analysis
Caption: Workflow for this compound knockout and functional analysis.
III. Experimental Protocols
Protocol 1: Generation of this compound Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the generation of clonal knockout mammalian cell lines using a plasmid-based CRISPR/Cas9 system.[4][5]
1.1. Guide RNA (gRNA) Design and Vector Cloning
-
gRNA Design:
-
Utilize online tools such as CHOPCHOP to design at least two gRNAs targeting an early exon of the this compound gene.[5] Select gRNAs with high predicted efficiency and low off-target scores.
-
Design primers for the synthesis of the gRNA oligonucleotides.
-
-
Vector Preparation:
-
gRNA Cloning:
-
Anneal the synthesized gRNA oligonucleotides to form a duplex.
-
Ligate the gRNA duplex into the linearized Cas9 vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
1.2. Transfection and Single-Cell Cloning
-
Cell Culture:
-
Culture the mammalian cell line of interest (e.g., U2OS, HEK293T) in the appropriate medium and conditions.
-
-
Transfection:
-
Transfect the cells with the validated this compound-gRNA-Cas9 plasmid using a suitable method (e.g., lipofection or electroporation). Include a mock-transfected control.
-
-
Single-Cell Isolation:
-
48-72 hours post-transfection, isolate single cells to generate clonal populations. This can be achieved by:
-
Fluorescence-Activated Cell Sorting (FACS): If the plasmid contains a fluorescent marker, sort single GFP-positive cells into individual wells of a 96-well plate.
-
Limiting Dilution: Serially dilute the transfected cells to a concentration where, on average, one cell is seeded per well of a 96-well plate.[6]
-
-
-
Clonal Expansion:
-
Culture the single-cell clones until they form visible colonies.
-
Expand the clones into larger culture vessels for further analysis.
-
1.3. Knockout Validation
-
Genomic DNA Analysis:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR to amplify the region of the this compound gene targeted by the gRNA.
-
Analyze the PCR products for the presence of insertions or deletions (indels) using:
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and putative knockout clones.
-
Perform Western blotting using a validated antibody against the this compound protein to confirm the absence of protein expression in the knockout clones.
-
Protocol 2: Functional Analysis of this compound Knockout Cells
2.1. DNA Damage Sensitivity Assay
This assay determines the sensitivity of this compound knockout cells to DNA damaging agents that induce double-strand breaks.
-
Cell Seeding:
-
Seed wild-type and this compound-KO cells into 96-well plates at an appropriate density.
-
-
Drug Treatment:
-
The following day, treat the cells with a serial dilution of a DNA damaging agent (e.g., Mitomycin C, Olaparib). Include an untreated control.
-
-
Viability Assay:
-
After 72-96 hours of incubation, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS assay).
-
-
Data Analysis:
-
Normalize the viability data to the untreated control for each cell line.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine their relative sensitivity to the DNA damaging agent.
-
2.2. Homologous Recombination (HR) Assay
This assay measures the efficiency of homologous recombination in this compound knockout cells using a reporter system.
-
Reporter System:
-
Utilize a cell line containing an integrated HR reporter, such as the DR-GFP reporter system. This system consists of a mutated GFP gene that can be repaired by HR using a downstream GFP donor sequence, resulting in GFP expression.
-
-
I-SceI Nuclease Transfection:
-
Transfect the wild-type and this compound-KO reporter cell lines with a plasmid expressing the I-SceI endonuclease. I-SceI will create a specific double-strand break in the mutated GFP gene, initiating the HR process.
-
-
Flow Cytometry Analysis:
-
48-72 hours post-transfection, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis:
-
Calculate the frequency of HR by dividing the number of GFP-positive cells by the total number of cells analyzed.
-
Normalize the HR frequency of the this compound-KO cells to that of the wild-type cells.
-
2.3. RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of the RAD51 protein to sites of DNA damage.
-
Cell Culture and Treatment:
-
Grow wild-type and this compound-KO cells on coverslips.
-
Treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 24 hours or 10 Gy of ionizing radiation) to induce DNA damage. Include an untreated control.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.
-
Consider cells with more than 5 distinct foci as positive.
-
-
Data Analysis:
-
Calculate the percentage of cells with RAD51 foci for each cell line and treatment condition.
-
IV. Conclusion
The protocols and application notes presented here provide a comprehensive framework for investigating the function of the this compound gene using CRISPR/Cas9 technology. By generating and characterizing this compound knockout cell lines, researchers can gain valuable insights into its role in homologous recombination, genome stability, and the cellular response to DNA damage. This knowledge is crucial for understanding the fundamental mechanisms of DNA repair and may unveil novel therapeutic strategies for cancers with deficiencies in this pathway.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 6. genemedi.net [genemedi.net]
Application Notes: Identifying Sws1 Interactors Using the Yeast Two-Hybrid System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the yeast two-hybrid (Y2H) system for the identification and characterization of protein-protein interactions with Sws1, a key regulator of homologous recombination in eukaryotic cells.[1][2] A thorough understanding of the this compound interactome is crucial for elucidating the molecular mechanisms of DNA repair and for the development of novel therapeutic strategies targeting genome instability in diseases such as cancer.
Introduction to this compound and Yeast Two-Hybrid
This compound is a conserved protein that plays a critical role in the regulation of homologous recombination (HR), a major DNA double-strand break repair pathway.[1][2] It functions in a complex with other proteins to control the early steps of recombination.[1] The yeast two-hybrid system is a powerful in vivo technique used to identify novel protein-protein interactions.[3][4] It relies on the reconstitution of a functional transcription factor by the interaction of two proteins fused to its DNA-binding domain (DBD) and activation domain (AD), respectively. This interaction activates reporter genes, allowing for the selection and identification of interacting partners.
A yeast two-hybrid screen using the C-terminal 187 amino acids of S. pombe this compound as bait has successfully identified an interaction with the DNA helicase Srs2, highlighting the utility of this method for discovering physiologically relevant interactors.[1]
Data Presentation: Quantitative Analysis of Protein Interactions
| Bait | Prey | Interaction Strength (β-galactosidase activity in Miller units) | Interpretation |
| LexA-Sws1 (Full-length) | B42-Srs2 (Full-length) | +++ | Strong Interaction |
| LexA-Sws1 (Full-length) | B42-Rad51 | + | Weak Interaction |
| LexA-Sws1 (Full-length) | B42 (empty vector) | - | No Interaction |
| LexA (empty vector) | B42-Srs2 (Full-length) | - | No Interaction |
Note: This table is an illustrative example. The "+++" and "+" symbols represent hypothetical relative interaction strengths. Actual quantitative values would be obtained from experimental measurements.
Experimental Protocols
This section provides a detailed methodology for performing a yeast two-hybrid screen to identify this compound interactors.
Construction of Bait and Prey Plasmids
-
Bait Plasmid Construction:
-
Amplify the full-length coding sequence of this compound by PCR using primers that introduce appropriate restriction sites (e.g., EcoRI and XhoI).
-
Digest the PCR product and the bait vector (e.g., pEG202, containing the LexA DNA-binding domain) with the corresponding restriction enzymes.
-
Ligate the digested this compound fragment into the linearized bait vector to create an in-frame fusion with the LexA domain.
-
Transform the ligation product into E. coli for plasmid amplification and purification.
-
Verify the sequence of the resulting plasmid (pEG202-Sws1) by DNA sequencing.
-
-
Prey Library/Plasmid Construction:
-
A pre-made cDNA or genomic DNA library in a prey vector (e.g., pJG4-5, containing the B42 activation domain) can be used to screen for novel interactors.
-
Alternatively, to test for interaction with a specific protein (e.g., Srs2), clone its coding sequence into the prey vector using a similar strategy as for the bait plasmid construction.
-
Yeast Transformation
-
Prepare Competent Yeast Cells:
-
Inoculate a single colony of the appropriate yeast reporter strain (e.g., EGY48) into YPD medium and grow overnight at 30°C with shaking.
-
The following day, dilute the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.
-
Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 0.1 M lithium acetate (LiAc).
-
Resuspend the cells in a smaller volume of 0.1 M LiAc to make them competent for transformation.
-
-
Transformation:
-
Co-transform the bait plasmid (pEG202-Sws1) and the prey library (or a specific prey plasmid) into the competent yeast cells using the LiAc/PEG method.
-
Include single-stranded carrier DNA (e.g., salmon sperm DNA) to increase transformation efficiency.
-
Heat-shock the cells at 42°C for 15-25 minutes.
-
Plate the transformation mixture onto appropriate synthetic defined (SD) dropout media (e.g., SD/-His/-Trp/-Ura) to select for yeast that have taken up both plasmids.
-
Screening for Interactions
-
Selection of Positive Clones:
-
Incubate the selection plates at 30°C for 3-5 days.
-
Colonies that grow on the selective medium indicate a potential protein-protein interaction, as the interaction between the bait and prey activates the reporter genes (e.g., HIS3, LEU2).
-
-
Confirmation of Positive Interactions (β-galactosidase Assay):
-
Perform a colony-lift filter assay to test for the activation of the lacZ reporter gene.
-
Lift colonies from the selection plate onto a sterile filter paper.
-
Freeze the filter in liquid nitrogen and then thaw it to permeabilize the yeast cells.
-
Place the filter on another filter paper soaked in Z-buffer containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
Incubate at 30°C and monitor for the development of a blue color. Blue colonies indicate a positive interaction.
-
Identification and Validation of Interactors
-
Plasmid Rescue and Sequencing:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the rescued plasmids into E. coli for amplification.
-
Sequence the insert in the prey plasmid to identify the interacting protein.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.
-
Perform a specificity test by co-transforming the identified prey plasmid with an unrelated bait plasmid (e.g., LexA-lamin) to rule out non-specific interactions.
-
Further validation can be performed using independent biochemical assays such as co-immunoprecipitation or in vitro pull-down assays.
-
Visualizations
Yeast Two-Hybrid Experimental Workflow
Caption: Workflow of the yeast two-hybrid screen to identify this compound interactors.
This compound Signaling Pathway in Homologous Recombination
Caption: this compound's role in the early stages of homologous recombination.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 4. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Influence of Sws1 on Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key assays to measure the effect of the Sws1 protein on homologous recombination (HR), a critical DNA repair pathway. The protocols are designed to be a comprehensive resource for researchers investigating the function of this compound and its associated protein complexes, such as the Shu complex (this compound-Swsap1) and the this compound-SWSAP1-SPIDR complex, in maintaining genomic integrity.
Introduction to this compound and Homologous Recombination
This compound is a conserved protein that plays a crucial role in the early stages of homologous recombination.[1][2][3] It functions as part of multi-protein complexes, including the Shu complex and the this compound-SWSAP1-SPIDR complex, to promote the efficient recruitment and stable assembly of the RAD51 recombinase at sites of DNA damage.[4][5] RAD51 forms a nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for the subsequent homology search and strand invasion steps of HR.[6] Depletion or mutation of this compound has been shown to sensitize cells to DNA damaging agents and leads to defects in HR, highlighting its importance in this repair pathway.[2]
This document outlines three key assays to quantitatively assess the impact of this compound on different aspects of homologous recombination:
-
RAD51 Foci Formation Assay: To visualize and quantify the recruitment of RAD51 to sites of DNA damage.
-
Sister Chromatid Exchange (SCE) Assay: To measure the frequency of recombination events between sister chromatids.
-
Direct Repeat Green Fluorescent Protein (DR-GFP) Reporter Assay: To quantify the efficiency of homology-directed repair of a DNA double-strand break.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound or its complex partners on homologous recombination.
Table 1: Effect of this compound/Swsap1 Depletion on RAD51 Foci Formation
| Cell Line | Condition | Treatment | Percentage of RAD51 Foci-Positive Cells (Mean ± SD) | Fold Change | Reference |
| RPE-1 | Wild-Type (WT) | MMS (0.5 mM, 1h) | 65 ± 5 | - | [2] |
| RPE-1 | sgthis compound | MMS (0.5 mM, 1h) | 25 ± 4 | 0.38 | [2] |
| RPE-1 | sgSWSAP1 | MMS (0.5 mM, 1h) | 28 ± 6 | 0.43 | [2] |
| U2OS | Control siRNA | - | 5 ± 1 | - | [3] |
| U2OS | This compound siRNA | - | 2 ± 0.5 | 0.40 | [3] |
Table 2: Effect of this compound/Swsap1 Deletion on Sister Chromatid Exchange (SCE) Frequency
| Cell Line | Genotype | Treatment | SCEs per Chromosome (Mean ± SEM) | Fold Change | Reference |
| RPE-1 | Wild-Type (WT) | MMC (80 ng/mL) | 1.2 ± 0.1 | - | [2] |
| RPE-1 | sgthis compound | MMC (80 ng/mL) | 0.5 ± 0.05 | 0.42 | [2] |
| RPE-1 | sgSWSAP1 | MMC (80 ng/mL) | 0.6 ± 0.07 | 0.50 | [2] |
Table 3: Effect of this compound Depletion on DR-GFP Homologous Recombination Assay
| Cell Line | Condition | % GFP-Positive Cells (Mean ± SD) | Fold Change | Reference |
| U2OS-DR-GFP | Control siRNA + I-SceI | 12.5 ± 1.5 | - | [Fictional Data] |
| U2OS-DR-GFP | This compound siRNA + I-SceI | 5.0 ± 0.8 | 0.40 | [Fictional Data] |
Note: Fictional data is provided for illustrative purposes as specific quantitative data for the DR-GFP assay directly linked to this compound was not available in the provided search results. The fold change is consistent with the observed effects in other HR assays.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the role of the this compound-SWSAP1-SPIDR complex in homologous recombination and the general workflows for the described assays.
Experimental Protocols
RAD51 Foci Formation Assay by Immunofluorescence
This assay quantifies the formation of nuclear foci containing RAD51, which represent sites of ongoing homologous recombination.
Materials:
-
Mammalian cell line of interest (e.g., U2OS, RPE-1)
-
Cell culture medium and supplements
-
Glass coverslips
-
DNA damaging agent (e.g., Mitomycin C (MMC), Methyl methanesulfonate (MMS), or ionizing radiation source)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
DNA Damage Induction: Treat cells with a DNA damaging agent. For example, incubate with 0.5 mM MMS for 1 hour.[2] Alternatively, expose cells to ionizing radiation (e.g., 10 Gy).
-
Recovery: After treatment, wash the cells with PBS and add fresh medium. Allow cells to recover for a specific time period (e.g., 4-8 hours) to allow for RAD51 foci formation.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells three times with PBS and stain with DAPI for 5 minutes at room temperature in the dark.
-
Mounting: Wash cells twice with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains more than 5 RAD51 foci.[7] At least 100 cells should be counted per condition.
Sister Chromatid Exchange (SCE) Assay
This cytogenetic assay detects reciprocal exchanges of DNA between sister chromatids, a hallmark of homologous recombination.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
5-bromo-2'-deoxyuridine (BrdU)
-
Colcemid or other mitotic inhibitor
-
Hypotonic solution (0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Hoechst 33258
-
2x SSC buffer (0.3 M NaCl, 0.03 M sodium citrate)
-
Giemsa stain
-
Microscope slides
-
Light microscope
Protocol:
-
BrdU Labeling: Culture cells for two cell cycles in the presence of BrdU (e.g., 10 µM).[8] This allows for the incorporation of BrdU into the newly synthesized DNA strands.
-
Mitotic Arrest: Add a mitotic inhibitor (e.g., colcemid at 0.1 µg/mL) to the culture for the final 2-4 hours to accumulate cells in metaphase.
-
Cell Harvest: Collect the mitotic cells by trypsinization and centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic solution (0.075 M KCl) and incubate for 15-20 minutes at 37°C to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in freshly prepared cold fixative. Repeat the fixation step 2-3 times.
-
Chromosome Spreading: Drop the cell suspension onto clean, cold, wet microscope slides from a height to spread the chromosomes. Allow the slides to air dry.
-
Differential Staining: a. Stain the slides with Hoechst 33258 (0.5 µg/mL in PBS) for 15 minutes. b. Rinse with distilled water and mount with a coverslip in 2x SSC. c. Expose the slides to UV light for 30-60 minutes. d. Incubate the slides in 2x SSC at 60°C for 1-2 hours. e. Stain the slides with 5% Giemsa solution for 10-20 minutes.
-
Analysis: Observe the metaphase spreads under a light microscope. Sister chromatids will stain differentially (one dark, one light). Count the number of exchanges between the sister chromatids in at least 25-50 metaphases per condition.
DR-GFP (Direct Repeat Green Fluorescent Protein) Reporter Assay
This is a cell-based assay that quantifies the frequency of homologous recombination by measuring the restoration of a functional GFP gene.[9][10][11]
Materials:
-
Mammalian cell line stably integrated with the DR-GFP reporter construct (e.g., U2OS-DR-GFP)
-
Cell culture medium and supplements
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent
-
Flow cytometer
Protocol:
-
Cell Culture: Maintain the DR-GFP reporter cell line under appropriate selection to ensure the stability of the integrated reporter.
-
Transfection: Seed the cells in 6-well plates. The next day, transfect the cells with the I-SceI expression vector using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector should be performed in parallel.
-
Gene Conversion: After transfection, incubate the cells for 48-72 hours to allow for the expression of I-SceI, induction of a double-strand break in the DR-GFP reporter, and subsequent repair by homologous recombination.
-
Cell Harvest: Trypsinize the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Flow Cytometry: Analyze the cells using a flow cytometer. Measure the percentage of GFP-positive cells in the population. The percentage of GFP-positive cells in the I-SceI transfected sample, after subtracting the background from the control transfection, represents the frequency of homologous recombination.[9][10]
By employing these assays, researchers can obtain robust and quantitative data on the specific role of this compound in promoting homologous recombination, providing valuable insights for basic research and the development of novel therapeutic strategies targeting DNA repair pathways.
References
- 1. idus.us.es [idus.us.es]
- 2. Validate User [academic.oup.com]
- 3. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validate User [academic.oup.com]
Application Notes and Protocols for Quantitative PCR Analysis of Sws1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Short-Wavelength Sensitive 1 (Sws1) opsin gene encodes a G-protein-coupled receptor that forms the primary step in the visual transduction cascade for short-wavelength light, including ultraviolet (UV) light.[1] Found across a wide range of vertebrates, this gene is critical for color vision.[1] The expression of this compound can be influenced by environmental light conditions and developmental stages.[2] Dysregulation of opsin genes, including this compound, is implicated in various retinal diseases.[3][4] Consequently, the accurate quantification of this compound gene expression is crucial for vision research and the development of novel therapeutics for retinal disorders.[3][4] This document provides a detailed protocol for the quantitative analysis of this compound gene expression using real-time polymerase chain reaction (qPCR).
This compound Signaling Pathway
The this compound protein is an integral membrane protein located in the outer segments of cone photoreceptor cells. Upon absorption of a photon of short-wavelength light, the covalently-bound chromophore, 11-cis-retinal, isomerizes to all-trans-retinal. This conformational change activates the this compound opsin, initiating a G-protein signaling cascade that ultimately leads to a neural signal being sent to the brain.
Caption: this compound phototransduction cascade.
Quantitative PCR (qPCR) for this compound Gene Expression Analysis
Quantitative PCR is a highly sensitive and specific method for measuring the abundance of a particular mRNA transcript. This protocol outlines the steps for analyzing this compound gene expression from retinal tissue.
Experimental Workflow
The overall workflow for qPCR analysis of this compound gene expression involves several key steps, from sample preparation to data analysis.
Caption: qPCR workflow for this compound analysis.
Experimental Protocols
1. Retinal Tissue Collection and RNA Isolation
-
Objective: To isolate high-quality total RNA from retinal tissue.
-
Materials:
-
Fresh or properly stored (-80°C) retinal tissue
-
TRIzol reagent or a similar RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes and pipettes (RNase-free)
-
-
Protocol:
-
Homogenize the retinal tissue in 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
2. RNA Quantification and Quality Control
-
Objective: To determine the concentration and purity of the isolated RNA.
-
Protocol:
-
Measure the absorbance of the RNA sample at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop).
-
Calculate the RNA concentration (A260 of 1.0 = ~40 µg/mL RNA).
-
Assess RNA purity by the A260/A280 ratio. A ratio of ~2.0 is generally accepted as "pure" for RNA.
-
(Optional but recommended) Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
3. Reverse Transcription (cDNA Synthesis)
-
Objective: To synthesize complementary DNA (cDNA) from the isolated RNA template.
-
Materials:
-
Reverse transcriptase enzyme
-
Reverse transcription buffer
-
dNTPs
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
Total RNA sample
-
-
Protocol:
-
In an RNase-free tube, combine 1 µg of total RNA with oligo(dT) primers and RNase-free water to the recommended volume of your reverse transcription kit.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcription buffer, dNTPs, and RNase inhibitor.
-
Add the master mix to the RNA-primer mixture.
-
Add reverse transcriptase enzyme.
-
Incubate at the recommended temperature for the enzyme (e.g., 50°C for 60 minutes).
-
Inactivate the enzyme by heating at 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
-
4. Quantitative PCR (qPCR)
-
Objective: To amplify and quantify the amount of this compound cDNA.
-
Materials:
-
cDNA template
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for this compound and a reference gene (e.g., β-actin, GAPDH)
-
Nuclease-free water
-
qPCR instrument
-
-
Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of contaminating genomic DNA. For zebrafish (Danio rerio), a validated reference gene is rpl13a.[5]
-
Example Primer Sequences (Zebrafish):
-
This compound Forward: 5'-GTC CTT CAC GCT GTC CAT C-3'
-
This compound Reverse: 5'-GCA GAG GGT GGT GAT GAA G-3'
-
rpl13a Forward: 5'-TCT GGA GGA CTG TAA GAG GTA TGC-3'
-
rpl13a Reverse: 5'-AGC CTT GTC CTT GTC GAA GTC-3'
-
-
qPCR Protocol:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the reaction mix into qPCR plate wells.
-
Add diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument with a thermal cycling program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green)
-
-
Data Analysis
The comparative Cq (ΔΔCq) method is a common way to analyze relative gene expression data from qPCR experiments.
-
Normalization to a Reference Gene (ΔCq):
-
For each sample, calculate the difference between the Cq value of the this compound gene and the Cq value of the reference gene.
-
ΔCq = Cq(this compound) - Cq(reference gene)
-
-
Normalization to a Control Sample (ΔΔCq):
-
Choose one sample as the calibrator (e.g., the untreated or control group).
-
Calculate the difference between the ΔCq of each sample and the ΔCq of the calibrator sample.
-
ΔΔCq = ΔCq(sample) - ΔCq(calibrator)
-
-
Calculation of Fold Change:
-
The fold change in gene expression is calculated as 2-ΔΔCq.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
| Sample Group | Treatment | Biological Replicate | Cq (this compound) | Cq (Reference Gene) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control | No Light | 1 | 25.3 | 20.1 | 5.2 | 0.0 | 1.0 |
| Control | No Light | 2 | 25.5 | 20.3 | 5.2 | 0.0 | 1.0 |
| Control | No Light | 3 | 25.4 | 20.2 | 5.2 | 0.0 | 1.0 |
| Experimental | UV Light Exposure | 1 | 23.1 | 20.2 | 2.9 | -2.3 | 4.9 |
| Experimental | UV Light Exposure | 2 | 23.3 | 20.4 | 2.9 | -2.3 | 4.9 |
| Experimental | UV Light Exposure | 3 | 23.2 | 20.3 | 2.9 | -2.3 | 4.9 |
Application in Drug Development
The study of this compound gene expression has significant implications for drug development, particularly in the context of retinal diseases.
-
Target Identification and Validation: Understanding the regulation of this compound expression in both healthy and diseased states can help identify it as a potential therapeutic target.[4] For instance, in conditions where this compound expression is abnormally low, therapeutic strategies could aim to upregulate its expression.
-
Pharmacodynamic Biomarker: Measuring changes in this compound mRNA levels in response to a therapeutic agent can serve as a pharmacodynamic biomarker, providing evidence of target engagement and biological activity.
-
Disease Modeling: In preclinical models of retinal diseases, quantifying this compound expression can be a key endpoint to assess disease progression and the efficacy of novel treatments.[3][6]
-
Gene Therapy: For inherited retinal degenerations caused by mutations in opsin genes, gene therapy approaches aim to deliver a functional copy of the gene.[6] qPCR is an essential tool to verify the expression of the delivered transgene.
Conclusion
The quantitative analysis of this compound gene expression by qPCR is a powerful tool for vision research and drug development. The protocols and information provided in this document offer a comprehensive guide for researchers to accurately and reliably measure this compound expression, contributing to a better understanding of its role in vision and the development of new therapies for retinal disorders.
References
- 1. Short-wavelength sensitive opsin (this compound) as a new marker for vertebrate phylogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid light-induced shifts in opsin expression: finding new opsins, discerning mechanisms of change, and implications for visual sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phe-rich region in short-wavelength sensitive opsins is responsible for their aggregation in the absence of 11-cis-retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Strategies for Inherited Retinal Degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of zebrafish (Danio rerio) reference genes for quantitative real-time RT-PCR normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Therapy in Opn1mw−/−/Opn1sw−/− Mice and Implications for Blue Cone Monochromacy Patients with Deletion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sws1 Protein Expression and Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sws1 protein expression and purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the expression and purification of this compound protein.
Problem: Low or No Expression of this compound Protein
Q1: I am not observing any band corresponding to this compound on my SDS-PAGE gel after induction. What could be the issue?
A1: Several factors can contribute to a lack of protein expression. Here are some common causes and potential solutions:
-
Plasmid Integrity: Ensure the integrity of your expression plasmid. Sequence the construct to verify that the this compound gene is in the correct reading frame and that there are no mutations, such as a premature stop codon.[1][2][3]
-
Codon Usage: If you are expressing a human or other eukaryotic this compound in E. coli, rare codons in the gene can hinder translation.[2][3] Consider using an E. coli host strain that supplies tRNAs for rare codons (e.g., Rosetta(DE3)pLysS) or re-synthesizing the gene with optimized codon usage for E. coli.[4][5]
-
Toxicity of this compound: The expressed this compound protein might be toxic to the host cells, leading to cell death or reduced growth upon induction.[2][6] To mitigate this, you can:
-
Use a tightly regulated expression system.[3]
-
Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[3][5][7]
-
Reduce the inducer concentration (e.g., IPTG) to decrease the rate of protein expression.[7][8]
-
Add glucose (e.g., 1%) to the growth medium to suppress basal expression before induction.[3][6]
-
-
Inefficient Induction: Ensure your inducing agent is fresh and used at the optimal concentration. For initial experiments, it's advisable to perform a time course of induction to determine the optimal expression time.[2]
Problem: this compound is Expressed but Insoluble (Inclusion Bodies)
Q2: I see a strong band for this compound in the whole-cell lysate, but it is absent in the soluble fraction after cell lysis. How can I improve the solubility of my protein?
A2: Insoluble protein expression, often resulting in the formation of inclusion bodies, is a common issue when overexpressing proteins in E. coli.[8][9][10] Here are some strategies to enhance the solubility of this compound:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[3][5][6][7][11]
-
Reduce Inducer Concentration: A lower concentration of the inducer can decrease the expression rate, which may favor proper folding.[7][8]
-
-
Choice of Expression Strain: Utilize E. coli strains engineered to facilitate protein folding, such as those that co-express chaperones.
-
Solubility-Enhancing Fusion Tags: Fuse this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[8][12][13] These tags can improve the solubility of the fusion protein. The tag can later be removed by protease cleavage if necessary.[12]
-
Lysis Buffer Optimization: The composition of the lysis buffer can be optimized to improve solubility. This may involve adjusting the pH, ionic strength, or including additives like detergents or glycerol.[11][14]
-
Refolding from Inclusion Bodies: If optimizing expression conditions is unsuccessful, you can purify the protein from inclusion bodies under denaturing conditions and then refold it into its active conformation.[11] This process often requires extensive optimization.
Problem: this compound Protein is Degrading During Purification
Q3: I observe multiple smaller bands on my gel in addition to the full-length this compound, suggesting degradation. How can I prevent this?
A3: Protein degradation is often caused by proteases released during cell lysis.[15] The following measures can help minimize proteolysis:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[11][16]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.[11][15][16] If you are using His-tag purification, ensure the cocktail is EDTA-free, as EDTA can strip the metal ions from the affinity resin.[17][18] Phenylmethylsulfonyl fluoride (PMSF) can also be added to inhibit serine proteases.[16][19]
-
Optimize Lysis Buffer: Adjusting the ionic strength of the lysis buffer can sometimes reduce degradation.[16]
-
Check for Intrinsic Instability: The this compound protein itself may have domains that are intrinsically unstable or linked by protease-sensitive regions.[16] If degradation persists despite the above measures, consider designing constructs of more stable domains.
Problem: Low Yield of Purified this compound Protein
Q4: I am able to purify some this compound, but the final yield is very low. How can I improve my recovery?
A4: Low recovery can stem from issues at various stages of the purification process.[14][20] Consider the following points:
-
Inefficient Cell Lysis: Ensure complete cell lysis to release the entire protein content. You can monitor lysis efficiency using a microscope. Inadequate lysis will result in a significant portion of your protein remaining in the cell debris.[14]
-
Poor Binding to Affinity Resin:
-
Inaccessible Tag: The affinity tag on your this compound protein might be sterically hindered and unable to bind efficiently to the resin.[1] Consider moving the tag to the other terminus or introducing a linker sequence between the tag and the protein.
-
Incorrect Buffer Conditions: Ensure the pH and composition of your binding buffer are optimal for the affinity resin you are using. For His-tagged proteins, avoid high concentrations of imidazole in the binding buffer.[14]
-
Flow Rate: For column chromatography, a slower flow rate during sample loading can increase the binding efficiency.
-
-
Premature Elution: Your protein might be eluting during the wash steps. This could indicate that the wash conditions are too stringent.[1] You may need to decrease the concentration of the competing agent (e.g., imidazole) in the wash buffer.
-
Protein Precipitation: The protein may be precipitating on the column due to high concentration or inappropriate buffer conditions. A gradient elution instead of a step elution might help, as it elutes the protein over a larger volume, keeping the concentration lower.[14]
Frequently Asked Questions (FAQs)
Q5: What is the function of this compound and its partners?
A5: this compound is a protein involved in the homologous recombination pathway for DNA repair.[21] It forms a complex with SwsAP1, and this complex is thought to regulate the activity of the RAD51 recombinase, a key protein in DNA strand exchange.[22][23][24][25] The this compound-SwsAP1 complex binds to single-stranded DNA and interacts with RAD51 and RAD51 paralogs.[26]
Q6: Which E. coli strain is best for expressing this compound?
A6: The BL21(DE3) strain is a commonly used and robust choice for protein expression.[5] However, if you encounter issues with rare codons, a strain like Rosetta(DE3), which carries a plasmid with tRNAs for rare codons, may be beneficial.[5][19] If protein toxicity is a concern, strains with tighter control over basal expression, such as BL21-AI, can be used.[3]
Q7: What are the typical buffer compositions for His-tagged this compound purification?
A7: The following table provides a general starting point for buffer compositions. These may need to be optimized for your specific construct.
| Buffer Type | Components | Typical Concentration |
| Lysis Buffer | Tris-HCl, pH 8.0 | 20-50 mM |
| NaCl | 150-300 mM | |
| Imidazole | 10-20 mM | |
| Protease Inhibitors | As per manufacturer | |
| Wash Buffer | Tris-HCl, pH 8.0 | 20-50 mM |
| NaCl | 150-300 mM | |
| Imidazole | 20-50 mM | |
| Elution Buffer | Tris-HCl, pH 8.0 | 20-50 mM |
| NaCl | 150-300 mM | |
| Imidazole | 250-500 mM |
Q8: Should I use an N-terminal or C-terminal affinity tag for this compound?
A8: The choice of tag position can impact protein expression, solubility, and function. It is often determined empirically. A C-terminal tag can ensure that only full-length protein is purified.[13] However, if the C-terminus of this compound is critical for its function or for complex formation with SwsAP1, an N-terminal tag might be preferable. It can be beneficial to clone and test both configurations.
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transform the this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[12]
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[19][27]
-
Cool the culture to the desired induction temperature (e.g., 18°C for improved solubility).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate for the desired time (e.g., 16-18 hours at 18°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[19]
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.[28]
Protocol 2: Purification of His-tagged this compound by Immobilized Metal Affinity Chromatography (IMAC)
-
Resuspend the cell pellet in ice-cold Lysis Buffer (see table above) containing protease inhibitors.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Equilibrate an IMAC column (e.g., Ni-NTA) with Lysis Buffer.
-
Load the soluble fraction of the cell lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the fractions containing pure this compound and dialyze into a suitable storage buffer.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biomatik.com [biomatik.com]
- 5. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 6. neb.com [neb.com]
- 7. youtube.com [youtube.com]
- 8. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 12. scispace.com [scispace.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Protein Expression and Purification [protocols.io]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Shu complex this compound-SWSAP1 promotes early steps in mouse meiotic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 28. Small-scale Expression and Purification Protocol for His-SUMO Tagged Enterovirus D68 Strain STL 2014 12 3C ... [protocols.io]
Sws1 Antibody for Western Blotting: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blotting experiments using the Sws1 antibody.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound protein in a Western blot?
A1: The human this compound protein, also known as EFHD2, has a predicted molecular weight of approximately 26.7 kDa. However, the apparent molecular weight on a Western blot can vary depending on post-translational modifications and the specifics of the SDS-PAGE conditions. It has been observed at approximately 30 kDa in some experiments.
Q2: Which lysis buffer is recommended for this compound protein extraction?
A2: For whole-cell lysates, a RIPA buffer is often a good starting point as it is effective at solubilizing most proteins. However, depending on the subcellular localization of your this compound protein of interest, you may need to optimize your lysis buffer. For instance, if you are expecting this compound in a specific cellular compartment, fractionation kits can enrich your sample. Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
Q3: What are the recommended starting dilutions for the this compound primary antibody?
A3: The optimal antibody dilution is highly dependent on the specific antibody and the expression level of this compound in your sample. Always refer to the manufacturer's datasheet for their recommended starting dilution. Generally, a good starting point for a purified polyclonal antibody is a 1:1000 to 1:5000 dilution. For monoclonal antibodies, the range can be broader. It is crucial to perform a dilution series to determine the optimal concentration for your specific experimental conditions.
Q4: Which blocking buffer should I use for the this compound antibody?
A4: Both Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used blocking agents. A 5% solution of either in TBST or PBST is a standard starting point. If you are detecting a phosphorylated form of this compound, it is recommended to use BSA, as milk contains phosphoproteins (like casein) that can lead to high background. The choice of blocking buffer can impact the signal-to-noise ratio, so empirical testing is recommended.
Troubleshooting Guide
Problem 1: Weak or No Signal
If you are observing a weak signal or no signal at all for this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Low Protein Expression | Increase the amount of total protein loaded onto the gel (20-40 µg is a good starting point). If this compound is known to have low abundance in your sample, consider enriching your sample through immunoprecipitation or cellular fractionation. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. For smaller proteins like this compound (~27-30 kDa), ensure you are using a membrane with a 0.2 µm pore size to prevent the protein from passing through. Optimize transfer time and voltage; over-transferring can lead to loss of small proteins. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilutions. Start with the manufacturer's recommended dilution and test a range of concentrations around it. |
| Inactive Antibody | Ensure proper storage of the antibody at the recommended temperature. Avoid repeated freeze-thaw cycles. Confirm the activity of the secondary antibody by performing a dot blot. |
| Incorrect Lysis Buffer | The lysis buffer may not be efficiently extracting the this compound protein. Try a different lysis buffer, such as RIPA or one with a stronger detergent. |
Problem 2: High Background
High background can obscure the specific this compound band, making interpretation difficult.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5%). Consider switching the blocking agent (e.g., from milk to BSA or vice versa). |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations by performing a titration. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05% to 0.1% in TBS or PBS). |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blotting procedure. |
Experimental Protocols
Optimizing this compound Antibody Dilution
To determine the optimal primary antibody concentration, a dot blot or a Western blot with serial dilutions of the primary antibody is recommended.
Example Dilution Series for Primary Antibody:
| Dilution | Volume of Antibody (for 10 mL) |
| 1:500 | 20 µL |
| 1:1000 | 10 µL |
| 1:2000 | 5 µL |
| 1:5000 | 2 µL |
| 1:10000 | 1 µL |
Secondary Antibody Dilution:
A common starting dilution for HRP-conjugated secondary antibodies is 1:5000 to 1:20000.
Recommended Lysis Buffer Recipes
RIPA Buffer (Radioimmunoprecipitation assay buffer)
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add fresh protease and phosphatase inhibitors before use.
SDS Lysis Buffer (for difficult to solubilize proteins)
-
1% SDS
-
10 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
Add fresh protease and phosphatase inhibitors before use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during Western blotting for the this compound protein.
Technical Support Center: Investigating Sws1 Protein Function In Vivo
Welcome to the technical support center for researchers studying the Sws1 protein. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and in which complex does it reside?
A1: this compound is a conserved protein that plays a crucial role in homologous recombination (HR), a major DNA double-strand break repair pathway.[1][2] It is a core component of the Shu complex, which in mammals includes SWSAP1, SPIDR, and PDS5B.[3][4] The Shu complex is involved in regulating the activity of the RAD51 recombinase, a key protein in HR.[3][4]
Q2: Why are the phenotypes of this compound knockout/knockdown subtle in mitotic cells?
A2: While the Shu complex is essential for meiosis and fertility in mice, it is dispensable for overall viability.[5][6] This suggests that its role in HR during mitosis might be specific to certain types of DNA damage or that there are redundant repair pathways. For instance, cells lacking this compound are particularly sensitive to DNA damaging agents like methyl methanesulfonate (MMS) that cause replication fork stalling.[3]
Q3: Is this compound a stable protein when expressed alone?
A3: No, studies have shown that this compound protein stability is often dependent on its interaction with other members of the Shu complex, particularly SWSAP1 in mammals.[7] When expressed alone, this compound can be unstable, which presents a significant challenge for overexpression and purification experiments.[8][9]
Q4: What are the known mammalian homologs of the yeast Shu complex components?
A4: The Shu complex is evolutionarily conserved. The budding yeast Shu complex consists of Shu1, Shu2, Psy3, and Csm2. In mammals, this compound is the homolog of Shu2, and SWSAP1 is a distant homolog of Rad51.[10][11] The human Shu complex has been shown to consist of at least this compound and SWSAP1, and to interact with SPIDR and PDS5B.[3][4]
Troubleshooting Guides
Problem 1: Low or undetectable this compound protein levels in in vivo experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Protein Instability | Co-express this compound with its binding partner SWSAP1. | This compound and SWSAP1 are mutually dependent for their stability. Co-expression can significantly increase the steady-state levels of both proteins.[7] |
| Low Endogenous Expression | Use a highly sensitive detection method, such as a high-affinity antibody for western blotting or immunoprecipitation-mass spectrometry (IP-MS) for interaction studies. | This compound and its partners can be low-abundance proteins, making them difficult to detect with standard methods.[1] |
| Inefficient Knock-in/Transfection | Verify the expression of your construct using qPCR to check transcript levels. For tagged proteins, use a highly sensitive tag and corresponding antibody (e.g., FLAG, HA). | This will help determine if the issue is at the transcriptional or translational/post-translational level. |
| Antibody Issues | Validate your antibody using a positive control (e.g., cell lysate overexpressing this compound-SWSAP1) and a negative control (e.g., lysate from this compound knockout cells). | Non-specific binding or low affinity of the antibody can lead to failed detection. One study reported issues with cross-reacting proteins in immunoblots.[1] |
Problem 2: No observable phenotype after this compound knockout or knockdown.
| Possible Cause | Troubleshooting Step | Rationale |
| Functional Redundancy | Challenge the cells with specific DNA damaging agents, such as MMS or PARP inhibitors (e.g., Olaparib).[3][12] | The function of this compound is more pronounced under conditions of replication stress. Deletion of Shu complex members renders cells sensitive to agents that cause replication fork stalling.[3][4] |
| Assay Not Sensitive Enough | Analyze specific HR-related readouts, such as the frequency of sister chromatid exchanges (SCEs) or the formation of RAD51 foci upon DNA damage.[3] | Ablating this compound expression has been shown to reduce the number of RAD51 foci.[1][2] |
| Cell Line/Model System Specificity | Consider the genetic background of your cell line. Some cell lines may have compensatory mechanisms that mask the phenotype. | The role of HR can vary between different cell types and tissues. |
| Incomplete Knockout/Knockdown | Quantify the level of this compound depletion at both the mRNA and protein level. | Incomplete removal of the protein may not be sufficient to produce a detectable phenotype. |
Quantitative Data Summary
| Parameter | Experimental Condition | Result | Reference |
| RAD51 Foci Formation | Knockdown of this compound in human cells followed by gamma radiation (10 Gy) | Reduced number of cells with RAD51 foci. | [1] |
| Cell Viability | Deletion of this compound and SWSAP1 in human cells treated with MMS | Increased sensitivity to MMS. | [3] |
| Sister Chromatid Exchanges (SCEs) | Deletion of this compound and SWSAP1 in human cells | Fewer sister chromatid exchanges. | [3] |
| Meiotic Progression | Knockout of this compound-Swsap1 in mice | Essential for male and female fertility, with defects in RAD51 and DMC1 assembly on meiotic chromosomes. | [5][6] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound and SWSAP1 from Mammalian Cells
-
Cell Culture and Lysis:
-
Culture HEK293T cells transiently co-transfected with plasmids expressing tagged this compound (e.g., HA-Sws1) and SWSAP1 (e.g., FLAG-SWSAP1).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an anti-FLAG antibody conjugated to magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-HA and anti-FLAG antibodies to detect this compound and SWSAP1, respectively.
-
Protocol 2: Analysis of RAD51 Foci Formation by Immunofluorescence
-
Cell Culture and Treatment:
-
Grow cells (e.g., U2OS) on coverslips.
-
Introduce this compound siRNA or a control siRNA.
-
After 48-72 hours, treat the cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation) or leave untreated.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde 5 hours after treatment.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of cells with RAD51 foci (e.g., >5 foci per nucleus) in at least 100 cells per condition.
-
Visualizations
Caption: Signaling pathway of the Shu complex in homologous recombination.
Caption: Experimental workflow for studying this compound function in vivo.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validate User [academic.oup.com]
- 4. The human Shu complex functions with PDS5B and SPIDR to promote homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shu complex this compound-SWSAP1 promotes early steps in mouse meiotic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shu complex this compound-SWSAP1 promotes early steps in mouse meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct pathways of homologous recombination controlled by the this compound–SWSAP1–SPIDR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Shu complex, which contains Rad51 paralogues, promotes DNA repair through inhibition of the Srs2 anti-recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low signal in Sws1 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal in Sws1 immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any this compound signal in my immunofluorescence experiment. What are the most common reasons for this?
There are several potential reasons for a complete lack of this compound signal. The most common culprits include:
-
Low or no expression of this compound in your cell type: this compound is involved in DNA repair and may have low basal expression levels. It's crucial to use a positive control cell line known to express this compound.
-
Poor antibody performance: The primary antibody may not be validated for immunofluorescence, or it may have lost activity due to improper storage.
-
Suboptimal fixation and permeabilization: The fixation method might be masking the this compound epitope, or the permeabilization may be insufficient for the antibody to access the nucleus.[1][2]
-
Incorrect secondary antibody: The secondary antibody may not be appropriate for the primary antibody's host species.[3]
Q2: My this compound signal is very weak. How can I improve it?
Weak signal is a common issue, especially with low-abundance proteins like this compound. Here are some strategies to enhance your signal:
-
Optimize antibody concentrations: Titrate both your primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise.[3]
-
Try a different fixation method: If you are using paraformaldehyde (PFA), consider switching to methanol fixation, as this can sometimes expose epitopes more effectively.
-
Use a signal amplification method: Techniques like using a biotinylated secondary antibody followed by streptavidin-fluorophore conjugate can significantly boost the signal.
-
Choose a brighter fluorophore: Secondary antibodies conjugated to brighter fluorophores can make a substantial difference in signal intensity.
Q3: Where should I expect to see the this compound signal within the cell?
This compound is a nuclear protein involved in homologous recombination, a DNA repair process.[4][5] Therefore, you should expect to see a nuclear localization pattern for your this compound signal. If you are observing signal in other cellular compartments, it may be due to non-specific antibody binding.
Q4: How can I be sure the signal I am seeing is specific to this compound?
Validating the specificity of your staining is critical. Here are a few essential controls:
-
Negative control (no primary antibody): This control, where you only use the secondary antibody, will tell you if your secondary antibody is binding non-specifically.
-
Isotype control: This involves using a primary antibody of the same isotype and from the same host species as your this compound antibody, but which does not target any protein in your sample. This helps to rule out non-specific binding of the primary antibody.
-
Knockdown/knockout cells: The most rigorous control is to use cells where the this compound gene has been knocked down or knocked out. A specific antibody should show no signal in these cells.
Troubleshooting Guide for Low this compound Signal
The following table summarizes common issues leading to low or no this compound signal and provides suggested solutions.
| Problem | Possible Cause | Recommended Solution |
| No Signal | This compound not expressed in the cell line. | Use a positive control cell line with known this compound expression. Confirm this compound expression by Western blot. |
| Primary antibody not working. | Check the antibody datasheet to ensure it is validated for immunofluorescence. Try a different this compound antibody from a reputable supplier. | |
| Incorrect secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[3] | |
| Fixation is masking the epitope. | Try a different fixation method (e.g., switch from PFA to methanol).[1] | |
| Inadequate permeabilization. | For nuclear targets like this compound, ensure your permeabilization step is sufficient (e.g., 0.1-0.5% Triton X-100 in PBS).[2] | |
| Weak Signal | Suboptimal primary/secondary antibody concentration. | Perform a titration of both antibodies to find the optimal dilution.[3] |
| Short antibody incubation times. | Increase the primary antibody incubation time, for example, to overnight at 4°C. | |
| Low abundance of this compound protein. | Consider using a signal amplification kit (e.g., Tyramide Signal Amplification). | |
| Photobleaching of the fluorophore. | Use an anti-fade mounting medium and minimize exposure of the sample to light.[6] | |
| Imaging settings are not optimal. | Increase the exposure time or gain on the microscope.[1] | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum in PBS). | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. |
Experimental Protocols
Recommended Immunofluorescence Protocol for this compound
This protocol is a starting point and may require optimization for your specific cell line and antibodies.
1. Cell Preparation
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to 50-70% confluency.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
2. Fixation
-
Option A: Paraformaldehyde (PFA) Fixation
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Option B: Methanol Fixation
-
Fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
3. Permeabilization (for PFA fixation)
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking
-
Block the cells with a blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.
5. Primary Antibody Incubation
-
Dilute the primary this compound antibody in the blocking buffer to its optimal concentration (start with the manufacturer's recommendation, typically 1:100 to 1:500).
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.
6. Secondary Antibody Incubation
-
Dilute the fluorophore-conjugated secondary antibody (with high specificity for the primary antibody's host species) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
7. Counterstaining and Mounting
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
8. Imaging
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
-
Store the slides at 4°C in the dark.
Visual Guides
Caption: A flowchart for troubleshooting low or absent this compound immunofluorescence signal.
Caption: A diagram illustrating the key steps in the this compound immunofluorescence protocol.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Sws1-Targeting Antibodies
Welcome to the technical support center for antibodies targeting Sws1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the use of anti-Sws1 antibodies in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a conserved protein that plays a crucial role in the regulation of homologous recombination (HR), a key DNA repair pathway in eukaryotic cells.[1][2] It functions in a complex with other proteins to facilitate the repair of DNA double-strand breaks.[2][3]
Q2: I am observing high background staining in my immunofluorescence (IF) experiment. What are the likely causes?
A2: High background in IF can be caused by several factors, including:
-
Inadequate blocking: Insufficient blocking of non-specific binding sites.[4][5]
-
Primary antibody concentration is too high: Using too much primary antibody can lead to off-target binding.[5][6][7]
-
Secondary antibody cross-reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the sample.[5]
-
Incomplete washing: Failure to remove unbound antibodies.[8]
-
Autofluorescence: Some tissues or cells naturally fluoresce.
Q3: My Western blot shows multiple non-specific bands. How can I troubleshoot this?
A3: The appearance of non-specific bands in a Western blot is a common issue. Here are some potential causes and solutions:
-
Primary antibody concentration: The concentration may be too high, leading to binding to proteins other than this compound. Try titrating the antibody to find the optimal concentration.[6]
-
Incomplete blocking: The blocking step may not be sufficient to prevent non-specific antibody binding to the membrane.[6]
-
Post-translational modifications: The antibody may be recognizing different modified forms of this compound.
-
Protein degradation: The sample may contain degraded fragments of this compound that are recognized by the antibody.
-
Secondary antibody issues: The secondary antibody itself may be binding non-specifically. Run a control lane with only the secondary antibody to check for this.[9]
Q4: Can I use the same anti-Sws1 antibody for different applications like immunoprecipitation (IP) and immunohistochemistry (IHC)?
A4: Not necessarily. An antibody that works well for one application may not be suitable for another. The conformation of the target protein can vary between different experimental conditions (e.g., denatured in Western blotting vs. native in IP). It is crucial to validate the antibody for each specific application.
Troubleshooting Guides
Issue: High Background Staining in Immunohistochemistry (IHC) / Immunofluorescence (IF)
High background can obscure the specific signal from your target protein, this compound. The following table outlines common causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 5-10% normal serum from the secondary antibody host species or BSA).[4][5] Increase the blocking incubation time (e.g., 1-2 hours at room temperature).[5] |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.[5][7] |
| Secondary Antibody Non-specific Binding | Run a control experiment where the primary antibody is omitted to check for secondary antibody non-specificity.[9] Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[8] Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer to reduce non-specific interactions.[10] |
| Endogenous Enzyme Activity (for IHC) | If using an enzyme-based detection system (e.g., HRP or AP), block endogenous enzyme activity with appropriate reagents (e.g., H2O2 for peroxidase, levamisole for alkaline phosphatase).[8][11] |
| Tissue/Cell Autofluorescence (for IF) | Use a commercial autofluorescence quenching reagent or try a different fluorophore with a longer emission wavelength. |
Issue: Non-specific Bands in Western Blotting
The presence of unexpected bands can complicate the interpretation of your Western blot results.
| Potential Cause | Suggested Solution |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration. Perform a dot blot to determine the optimal dilution.[6] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA). Increase the blocking time to 1-2 hours at room temperature.[6] |
| Insufficient Washing | Increase the number and duration of washes. Add Tween-20 (0.1%) to your wash buffer. |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody. If non-specific bands appear, consider using a different secondary antibody.[9] |
| Sample Overload | Reduce the amount of total protein loaded onto the gel. |
| Protein Aggregation | Ensure proper sample preparation to prevent protein aggregation, which can lead to high molecular weight smears. |
Experimental Protocols
Protocol 1: Antibody Validation via Western Blotting
This protocol outlines a method for validating the specificity of an anti-Sws1 antibody using positive and negative controls.
Materials:
-
Cell lysates from a cell line known to express this compound (positive control)
-
Cell lysates from a this compound knockout/knockdown cell line (negative control)
-
Primary anti-Sws1 antibody
-
Appropriate secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the positive and negative control cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Sws1 antibody (at a range of dilutions, e.g., 1:500, 1:1000, 1:2000) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
Expected Results: A specific band at the expected molecular weight of this compound should be present in the positive control lane and absent or significantly reduced in the negative control lane.
Protocol 2: Optimizing Blocking Conditions for Immunofluorescence
Materials:
-
Cells or tissue sections fixed and permeabilized appropriately.
-
Primary anti-Sws1 antibody.
-
Fluorophore-conjugated secondary antibody.
-
Different blocking buffers to test (e.g., 5% BSA in PBS, 10% normal goat serum in PBS).
-
Wash buffer (PBS with 0.1% Tween-20).
Procedure:
-
Sample Preparation: Prepare multiple slides/coverslips with your fixed and permeabilized samples.
-
Blocking: Apply different blocking buffers to separate samples and incubate for 1 hour at room temperature. Include a no-blocking control.
-
Primary Antibody Incubation: Incubate all samples with the same optimal dilution of the anti-Sws1 antibody overnight at 4°C.
-
Washing: Wash all samples three times for 5 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate all samples with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash all samples three times for 5 minutes each with wash buffer, protected from light.
-
Mounting and Imaging: Mount the samples and acquire images using a fluorescence microscope with consistent settings for all samples.
-
Analysis: Compare the signal-to-noise ratio between the different blocking conditions to determine the most effective one.
Data Presentation
Table 1: Example Antibody Validation Data for Anti-Sws1 (Clone XYZ)
This table serves as a template for researchers to document their validation data for a specific anti-Sws1 antibody.
| Application | Positive Control | Negative Control | Antibody Dilution | Result | Conclusion |
| Western Blot | Wild-type cell lysate | This compound KO cell lysate | 1:1000 | Single band at expected MW in positive control, no band in negative control. | Specific for this compound in denatured form. |
| Immunofluorescence | Wild-type cells | This compound knockdown cells | 1:500 | Nuclear staining in positive control, significantly reduced staining in negative control. | Specific for this compound in fixed cells. |
| Immunoprecipitation | Wild-type cell lysate | Isotype control antibody | 1:100 | Successfully pulls down this compound, confirmed by Western blot. | Suitable for IP. |
Visualizations
Caption: Simplified signaling pathway of this compound in homologous recombination.
Caption: A logical workflow for troubleshooting non-specific antibody binding.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Shu complex is a conserved regulator of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oni.bio [oni.bio]
- 5. biossusa.com [biossusa.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. qedbio.com [qedbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
Technical Support Center: Recombinant Sws1 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during the expression and purification of recombinant Sws1 protein.
Troubleshooting Guide: Enhancing Soluble this compound Expression
Problem: My recombinant this compound protein is expressed in inclusion bodies.
Inclusion bodies are dense aggregates of misfolded protein.[1] The formation of inclusion bodies is a common challenge when expressing recombinant proteins in systems like E. coli.[2][3] Here are several strategies to improve the solubility of your this compound protein.
Optimization of Expression Conditions
Lowering the metabolic rate of the expression host can provide more time for this compound to fold correctly.[4]
-
Lower Induction Temperature: Reducing the temperature after inducing protein expression (e.g., to 15-25°C) can significantly improve the solubility of recombinant proteins by slowing down cellular processes like transcription and translation.[5][6]
-
Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to a high rate of protein synthesis, overwhelming the cell's folding machinery.[6][7] Try a range of lower IPTG concentrations to find the optimal level for soluble this compound expression.[8]
-
Optimize Induction Time: A time-course experiment can help determine the point at which you have the maximum yield of soluble protein before it begins to aggregate.[9]
| Parameter | Standard Condition | Recommended Optimization |
| Temperature | 37°C | 15-25°C[5][6] |
| IPTG Concentration | 1 mM | 0.1 - 0.5 mM[7][8] |
| Induction Duration | 4-6 hours | 12-24 hours (at lower temperatures) |
Choice of Expression Vector and Host Strain
The right combination of vector and host can have a significant impact on protein solubility.
-
Solubility-Enhancing Fusion Tags: Cloning this compound with a solubility-enhancing tag is a widely used strategy.[10][11] Large tags like Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST) are known to improve the solubility of their fusion partners.[6][12] Smaller tags like SUMO (Small Ubiquitin-like Modifier) can also enhance solubility and often allow for scarless removal of the tag.[10]
-
Host Strains with Chaperones: Co-expressing molecular chaperones, which assist in proper protein folding, can increase the yield of soluble this compound.[13][14] Strains like BL21(DE3) with chaperone plasmids (e.g., GroEL/GroES) are commercially available.
-
Codon Optimization: Differences in codon usage between the source organism of this compound and the expression host (E. coli) can lead to translational stalling and misfolding.[15] Synthesizing a codon-optimized version of the this compound gene for E. coli can improve expression and solubility.[14]
| Fusion Tag | Size (approx.) | Mechanism of Action |
| GST | 26 kDa | Acts as a highly soluble chaperone-like protein.[6][10] |
| MBP | 41 kDa | Increases solubility and can act as a chaperone.[6] |
| SUMO | 12 kDa | Enhances solubility and can be cleaved without leaving extra amino acids.[10] |
Lysis and Purification Buffer Optimization
The composition of your buffers can influence the solubility and stability of this compound.
-
Additives for Stability: Including additives like L-arginine or sorbitol in the culture medium and lysis buffer can help prevent protein aggregation.[8]
-
Ionic Strength: Maintaining an appropriate ionic strength (e.g., 300-500 mM NaCl) in the purification buffers can help keep the protein soluble.[5]
-
pH: The pH of the buffer should be optimized for this compound's stability, which is often near its physiological pH.[4]
Workflow for Troubleshooting this compound Insolubility
Caption: A stepwise workflow for troubleshooting recombinant this compound protein insolubility.
Frequently Asked Questions (FAQs)
Q1: I've tried optimizing expression conditions, but my this compound protein is still insoluble. What should I do next?
A1: If optimizing expression conditions is not sufficient, the next logical step is to re-clone your this compound gene into a vector with a solubility-enhancing fusion tag like MBP, GST, or SUMO.[6][10] These tags can significantly improve the solubility of the target protein.[16] It is often necessary to test multiple fusion tags to find the one that works best for this compound.[5]
Q2: Are there any specific domains in this compound that might contribute to its insolubility?
A2: this compound contains a SWIM (this compound-type zinc finger) domain.[17][18] While the SWIM domain itself is not definitively known to cause insolubility, zinc-finger domains require proper coordination with zinc ions for correct folding.[17] Ensure your lysis and purification buffers do not contain strong chelating agents like EDTA that could strip the zinc and lead to misfolding and aggregation. Consider adding a low concentration of zinc chloride (e.g., 10-50 µM) to your buffers.
Q3: My this compound protein is in inclusion bodies. Is it possible to recover active protein?
A3: Yes, it is often possible to recover functional protein from inclusion bodies through a process of denaturation and refolding.[1][19] This typically involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidinium hydrochloride, and then gradually removing the denaturant to allow the protein to refold.[13] This can be done through methods like dialysis or on-column refolding.[20]
Q4: What is on-column refolding and how can I apply it to His-tagged this compound?
A4: On-column refolding is a technique where the denatured protein is bound to a chromatography column (e.g., a Ni-NTA column for His-tagged this compound) and the refolding is induced by gradually exchanging the denaturation buffer with a refolding buffer.[21] This method can improve refolding efficiency by preventing protein aggregation.[21]
Q5: this compound is part of the Shu complex. Does this have implications for its solubility?
A5: this compound functions in a complex with other proteins like SWSAP1 (in humans) or Rlp1 and Rdl1 (in fission yeast).[17][22] Some proteins are more stable and soluble when co-expressed with their binding partners. If single expression of this compound proves difficult, a more advanced strategy would be to co-express it with its known interaction partners.
This compound in the Homologous Recombination Pathway
This compound is a conserved regulator of homologous recombination (HR), a key DNA repair pathway.[17][18] It functions as part of the Shu complex, which promotes the activity of RAD51, a central protein in HR.[23][24] The Shu complex helps in the assembly of the RAD51 filament on single-stranded DNA, a critical step for DNA strand invasion.[23]
Caption: Role of the this compound-containing Shu complex in the homologous recombination pathway.
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound Solubility
-
Transform your this compound expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 50 mL of LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C to an OD600 of 0.4-0.6.
-
Remove a 1 mL "uninduced" sample.
-
Induce protein expression with a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the cultures at different temperatures (e.g., 18°C overnight, 25°C for 6 hours, 37°C for 3 hours).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C.
-
Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).
-
Resuspend the pellet in an equal volume of lysis buffer.
-
Analyze all fractions (uninduced, total cell lysate, soluble, insoluble) by SDS-PAGE and Coomassie staining or Western blot to determine the solubility of this compound.
Protocol 2: On-Column Refolding of His-Tagged this compound
-
Isolate Inclusion Bodies: After cell lysis, wash the insoluble pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a binding buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 6 M Guanidinium-HCl or 8 M Urea, 10 mM imidazole).
-
Clarify Lysate: Centrifuge at high speed to pellet any remaining insoluble material.
-
Bind to Column: Load the clarified, denatured protein solution onto a Ni-NTA column pre-equilibrated with the same denaturation binding buffer.
-
On-Column Refolding: Gradually exchange the buffer on the column with a refolding buffer. This is best done using a chromatography system to create a linear gradient from 100% denaturation buffer to 100% refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.5 M L-arginine) over several column volumes.
-
Wash: Wash the column with several volumes of refolding buffer to remove any non-specifically bound proteins.
-
Elute: Elute the refolded this compound protein using a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze: Analyze the eluted fractions by SDS-PAGE for purity and use techniques like circular dichroism or functional assays to confirm proper folding.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. goldbio.com [goldbio.com]
- 11. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 15. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 16. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 17. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. reddit.com [reddit.com]
- 21. ipo.lbl.gov [ipo.lbl.gov]
- 22. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SWSAP1 SWIM-type zinc finger 7 associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
interpreting complex phenotypes of Sws1 mutants
Welcome to the technical support center for researchers studying Sws1 and its homologs. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the complex phenotypes of this compound mutants.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a highly conserved protein involved in DNA repair via homologous recombination (HR).[1][2] It contains a SWIM-type zinc finger domain and is a key component of the Shu complex.[1][3][4] The primary role of this compound and its associated partners is to act as a pro-recombinogenic factor at an early stage of HR.[1] It facilitates the loading of the recombinase Rad51 onto single-stranded DNA, a critical step for repairing DNA double-strand breaks (DSBs).[5] In different organisms, it is part of a conserved complex:
-
Fission Yeast (S. pombe): this compound forms a complex with Rlp1 and Rdl1.[1][5]
-
Budding Yeast (S. cerevisiae): The homolog, Shu2, is part of the Shu complex (Shu1, Shu2, Psy3, Csm2).[1][5]
-
Humans: The human Shu complex consists of this compound and SWSAP1, which stimulates RAD51 activity.[1][6]
Q2: My this compoundΔ mutant doesn't show strong sensitivity to all DNA damaging agents. Is this expected?
A2: Yes, this is an expected and important aspect of this compound biology. Unlike core HR factors like Rad51 or Rad52, a single this compoundΔ mutant often exhibits only mild sensitivity to certain genotoxic agents, most notably Methyl Methanesulfonate (MMS).[1][4] The most striking and informative phenotypes of this compoundΔ emerge in combination with other mutations, particularly those in anti-recombinase genes like srs2Δ or rqh1Δ.
Q3: Why does deleting this compound rescue the sensitivity or lethality of mutants like srs2Δ? This seems counterintuitive.
A3: This is the central "complex phenotype" of this compound mutants. The prevailing model is that in the absence of anti-recombinase helicases like Srs2 or Rqh1, the pro-recombinogenic activity of this compound leads to the accumulation of "toxic recombination intermediates." These are aberrant HR structures that cannot be properly resolved, leading to cell death or extreme sensitivity to DNA damage. By deleting this compound, you prevent the formation of these intermediates in the first place, thereby suppressing the toxic phenotype of the srs2Δ or rqh1Δ mutants.[1] This genetic interaction is a powerful tool for studying HR regulation.
Q4: What is the relationship between this compound and the Srs2 helicase?
A4: this compound and Srs2 have an antagonistic relationship. This compound promotes the formation of Rad51 filaments, while Srs2 actively dismantles them.[3] This balance is crucial for regulating HR. Physical and genetic interactions have been observed between the Shu complex and Srs2.[3][4] The suppression of srs2Δ sensitivity by this compoundΔ is the key functional readout of this opposition.[1] In srs2Δ cells, unchecked this compound activity is toxic; removing this compound restores viability in the presence of DNA damage.
Section 2: Troubleshooting Guides
Problem 1: Unexpected Suppression of a DNA Repair Mutant
-
Symptom: You have combined a this compoundΔ mutation with another DNA repair mutation (e.g., srs2Δ, rqh1Δ) and observe that the double mutant is healthier or more resistant to a DNA damaging agent (like CPT or HU) than the single repair mutant. You expected an additive or synergistic negative effect.
-
Scientific Explanation: This is the well-documented and expected suppression phenotype.[1][2] It indicates that your single mutant's sensitivity is likely caused by the accumulation of toxic HR intermediates promoted by this compound. Deleting this compound prevents the formation of these toxic structures.
-
Troubleshooting & Next Steps:
-
Confirm the Genotype: First, verify all strains by PCR or sequencing to ensure the correct mutations are present.
-
Validate the Finding: This is not an artifact but a key result. Reproduce it with quantitative cell survival assays instead of just qualitative spot assays.
-
Expand the Analysis: Test a panel of DNA damaging agents (MMS, HU, CPT, UV, IR) to see if the suppression is specific to certain types of lesions.
-
Interpret the Result: Conclude that the protein you are studying (e.g., Srs2) likely functions to resolve recombination intermediates that are dependent on this compound for their creation. This places this compound upstream in the pathway.
-
Problem 2: Inconsistent Rad51/Rad52 Foci Results in this compoundΔ Cells
-
Symptom: You are trying to visualize the recruitment of Rad51 or Rad52 (Rad22 in S. pombe) to sites of DNA damage using fluorescence microscopy, but you see no clear or reproducible reduction in foci formation in your this compoundΔ mutant compared to wild-type.
-
Potential Causes:
-
The effect of this compoundΔ alone can be subtle and may require specific conditions or time points to observe clearly.
-
Variability in imaging technique, cell cycle stage, or foci quantification methods.
-
Insufficient DNA damage to elicit a strong, measurable response.
-
-
Troubleshooting & Next Steps:
-
Optimize Damage Induction: Create a time-course experiment. Induce damage with a defined dose of an agent (e.g., 0.02% MMS for 1 hour) and collect cells at multiple time points (e.g., 0, 1, 2, 4 hours) post-treatment to find the peak time for foci formation.
-
Include Proper Controls: Always image a wild-type (positive control for foci formation) and a rad51Δ or rad52Δ strain (negative control) in parallel to validate your technique.
-
Standardize Quantification: Use automated or semi-automated image analysis software to count foci. Define strict criteria for what constitutes a positive focus (e.g., size, intensity threshold) to eliminate user bias.
-
Synchronize Cell Cultures: For a clearer result, consider synchronizing cells (e.g., with hydroxyurea for S-phase arrest) before inducing damage, as HR is cell-cycle regulated.
-
Problem 3: High Variability in DNA Damage Sensitivity (Spot) Assays
-
Symptom: You are performing serial dilution spot assays to test the sensitivity of this compoundΔ mutants to MMS or other agents, but the results are inconsistent between experiments.
-
Potential Causes:
-
Inconsistent cell density in the initial culture or dilutions.
-
Cells are taken from different growth phases (e.g., log vs. stationary).
-
Degradation or incorrect concentration of the DNA damaging agent in the plates.
-
Variation in incubation time or temperature.
-
-
Troubleshooting & Next Steps:
-
Switch to Quantitative Assays: For definitive data, perform quantitative survival assays. This involves plating a known number of cells onto plates with and without the drug and calculating the percentage of colony-forming units (CFUs).
-
Standardize Cell Culture: Always start with fresh overnight cultures diluted into fresh media and grown to a consistent mid-log phase (e.g., OD600 = 0.4-0.6) before making serial dilutions.
-
Prepare Fresh Plates: Always use freshly prepared plates containing the DNA damaging agent, as some agents are unstable. Pour plates to a consistent thickness to ensure uniform drug concentration.
-
Control Everything: On every plate, include a wild-type strain and a known hypersensitive control (e.g., rad52Δ). This helps normalize for plate-to-plate variability.
-
Section 3: Quantitative Data Summary
Table 1: Phenotypes of S. pombe this compoundΔ Mutants in Different Genetic Backgrounds
| Genetic Background | Phenotype Observed | Sensitivity to CPT | Sensitivity to HU, UV, IR, MMS | Reference |
| Wild-type (this compoundΔ) | Mild sensitivity to MMS | Not sensitive | Mildly sensitive to MMS | [1] |
| srs2Δ | Suppression of srs2Δ sensitivity | Suppressed (more resistant) | N/A | [1] |
| rqh1Δ | Suppression of rqh1Δ sensitivity | Suppressed (more resistant) | Suppressed (more resistant) | [1] |
| srs2Δ rqh1Δ | Rescue of double mutant inviability | N/A (strain is viable) | N/A | [1][2] |
Table 2: Key Genetic Interactions of S. pombe this compoundΔ
| Double Mutant with this compoundΔ | Genetic Interaction | Implication | Reference |
| srs2Δ | Suppression | This compound acts upstream of Srs2, promoting intermediates that Srs2 resolves. | [1] |
| rqh1Δ | Suppression | This compound acts upstream of Rqh1, promoting intermediates that Rqh1 resolves. | [1] |
| rad22Δ (Rad52) | Epistatic | This compound functions in the same HR pathway as Rad22. | [1] |
| rhp51Δ (Rad51) | Epistatic | This compound functions in the same HR pathway as Rhp51. | [1] |
| rhp55Δ (Rad55) | Epistatic | This compound functions in the same HR pathway as Rhp55. | [1] |
Section 4: Key Experimental Protocols
Protocol 1: Quantitative Cell Survival Assay
-
Cell Culture: Grow yeast strains in liquid medium (e.g., YES for S. pombe) at 30°C overnight. Dilute to an OD600 of ~0.1 and grow to mid-log phase (OD600 = 0.5).
-
Cell Counting: Count cells using a hemocytometer or estimate density via OD600.
-
Serial Dilutions: Prepare a series of 10-fold dilutions in sterile water or media (e.g., from 10^7 cells/mL down to 10^2 cells/mL).
-
Plating: Plate 100 µL of the appropriate dilutions (e.g., 10^2, 10^3, 10^4 cells/mL) onto control plates (YES) and plates containing the desired concentration of the DNA damaging agent (e.g., YES + 0.01% MMS). Plate in triplicate for each condition.
-
Incubation: Incubate plates at 30°C for 3-5 days until colonies are visible.
-
Data Analysis: Count the number of colonies on each plate. Calculate the survival fraction for each strain at each dose: (CFUs on drug plate / CFUs on control plate) * 100%. Plot the percent survival versus drug concentration.
Protocol 2: Analysis of Rad51 Foci Formation by Microscopy
-
Cell Culture and Damage: Grow liquid cultures to mid-log phase. Add the DNA damaging agent (e.g., MMS to a final concentration of 0.03%) and incubate for the desired time (e.g., 90 minutes). Alternatively, use an untreated control.
-
Fixation: Harvest ~1 mL of cells. Fix by adding formaldehyde to a final concentration of 3.7% and incubate for 15 minutes at room temperature.
-
Washing: Pellet cells, discard the supernatant, and wash twice with a wash buffer (e.g., 0.1 M potassium phosphate pH 7.5).
-
Permeabilization: Resuspend cells in a permeabilization buffer (e.g., PEMS: 100 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgSO4, 1% Triton X-100) and incubate for 5-10 minutes.
-
Staining: Wash cells and resuspend in buffer. Add DAPI to stain the nucleus. If using antibody staining for an untagged protein, this is the stage for primary and secondary antibody incubations.
-
Microscopy: Mount a small volume of the cell suspension onto a microscope slide. Image using a fluorescence microscope with appropriate filters for your fluorescent protein (e.g., YFP) and DAPI. Acquire Z-stacks to cover the entire nucleus.
-
Analysis: For each nucleus, count the number of distinct, bright foci. A common threshold is to score cells with >3-5 foci as positive. Calculate the percentage of cells with foci for each strain and condition.
Section 5: Diagrams and Workflows
Caption: Role of this compound in the Homologous Recombination pathway.
Caption: Genetic logic for the suppression of srs2Δ by this compoundΔ.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Shu complex, which contains Rad51 paralogues, promotes DNA repair through inhibition of the Srs2 anti-recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Shu complex is a conserved regulator of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differentiated and conserved roles of Swi5‐Sfr1 in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Function of Yeast Sws1 and its Human Homolog, SWS1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the function, biochemical activities, and associated experimental protocols for the budding yeast protein Sws1 and its human homolog, this compound. Both proteins are crucial players in the maintenance of genome integrity through their roles in the homologous recombination (HR) pathway of DNA repair. Understanding the conserved and divergent features of these proteins is essential for basic research and for the development of novel therapeutic strategies targeting DNA repair pathways in human diseases, including cancer.
Functional Overview
In the budding yeast Saccharomyces cerevisiae, this compound is a component of the Shu complex, which also includes Shu1, Psy3, and Csm2. This complex plays a significant role in error-free DNA damage tolerance and homologous recombination, particularly in the suppression of the anti-recombinase activity of the Srs2 helicase. The Shu complex is thought to promote the formation and stability of the Rad51 nucleoprotein filament, a key intermediate in the HR pathway.[1]
The human homolog of this compound, this compound (also known as ZSWIM7), forms a stable heterodimeric complex with SWSAP1 (this compound-Associated Protein 1). This complex is functionally analogous to the yeast Shu complex and is critical for efficient homologous recombination repair. The human this compound-SWSAP1 complex interacts with RAD51 and RAD51 paralogs and is required for the formation of RAD51 foci at sites of DNA damage, indicating a conserved role in promoting the assembly of the RAD51 presynaptic filament.[2][3] Depletion of this compound in human cells leads to a significant reduction in both spontaneous and damage-induced RAD51 foci formation.[2]
Quantitative Data Comparison
The following table summarizes the available quantitative data for yeast this compound and human this compound, highlighting their roles in homologous recombination. While direct comparative biochemical data is limited, the cellular effects demonstrate a conserved function.
| Feature | Yeast this compound | Human this compound | Reference |
| Complex Composition | Part of the Shu complex (this compound, Shu1, Psy3, Csm2) | Forms a heterodimer with SWSAP1 | [1][3] |
| ssDNA Binding | The Shu complex is proposed to interact with DNA. | The this compound-SWSAP1 complex preferentially binds to single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA). | [1] |
| ATPase Activity | The fission yeast this compound-Rlp1-Rdl1 complex (homologous to the Shu complex) is predicted to have ATPase activity. | The purified this compound-SWSAP1 complex possesses DNA-stimulated ATPase activity. | [2] |
| Effect on Rad51/RAD51 Foci | Deletion of Shu complex components leads to defects in Rad51-dependent DNA repair. Quantitative data on Rad52 foci (a proxy for recombination centers) in this compoundΔ mutants shows complex genetic interactions. | Depletion of this compound by RNAi reduces the frequency of RAD51 foci-positive cells from ~28% to ~14% in undamaged HeLa cells and from ~55% to ~35% in IR-treated cells. | [2][4] |
| Interaction with Srs2/Antirecombinase | The Shu complex physically interacts with and inhibits the Srs2 helicase. | The human this compound-SWSAP1 complex is thought to have a conserved function in overcoming the inhibitory effects of antirecombinases. | [1] |
Signaling and Functional Pathway
The following diagram illustrates the proposed role of the human this compound-SWSAP1 complex in the homologous recombination pathway, leading to the formation of the RAD51 filament. A similar pathway is conserved in yeast involving the this compound-containing Shu complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the functions of yeast this compound and human this compound.
Purification of the Human this compound-SWSAP1 Complex
This protocol describes the purification of the recombinant human this compound-SWSAP1 complex from insect cells.
Materials:
-
Sf9 insect cells
-
Baculoviruses for GST-SWS1 and SWSAP1
-
Lysis Buffer: 40 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM β-mercaptoethanol (BME), 10% glycerol, 0.01% NP-40, 1 mM ATP, 5 mM MgCl₂, and protease inhibitors.
-
Low Salt Buffer: 40 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM BME, 10% glycerol, 0.01% NP-40, 1 mM ATP, 5 mM MgCl₂.
-
Elution Buffer: Low Salt Buffer containing 10 mM reduced glutathione.
-
Glutathione agarose beads.
Procedure:
-
Co-infect Sf9 cells with baculoviruses expressing GST-SWS1 and SWSAP1.
-
Harvest cells 48 hours post-infection and store the pellet at -80°C.
-
Thaw the cell pellet and resuspend in Lysis Buffer.
-
Lyse the cells by sonication and clarify the lysate by ultracentrifugation at 45,000 rpm for 2 hours at 4°C.
-
Incubate the supernatant with glutathione agarose beads for 1.5 hours at 4°C with gentle rotation.
-
Wash the beads extensively with Lysis Buffer followed by Low Salt Buffer.
-
Elute the this compound-SWSAP1 complex with Elution Buffer.
-
Analyze the purity of the complex by SDS-PAGE and Coomassie staining.
In Vivo RAD51 Foci Formation Assay in Human Cells
This protocol details the immunofluorescence-based quantification of RAD51 foci in human cells following this compound depletion.
Materials:
-
HeLa cells
-
pSuper-SWS1-RNAi vectors
-
Lipofectamine 2000
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: FITC-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed HeLa cells on coverslips in a 6-well plate.
-
Transfect cells with pSuper-SWS1-RNAi vectors or a control vector using Lipofectamine 2000.
-
After 48 hours, treat cells with ionizing radiation (IR) if desired, or leave untreated.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the FITC-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with five or more RAD51 foci.
Yeast Chromatin Immunoprecipitation (ChIP)
This protocol describes the procedure for performing ChIP in S. cerevisiae to determine the association of this compound with specific DNA regions.
Materials:
-
Yeast strain expressing a tagged version of this compound (e.g., this compound-TAP)
-
YPAD medium
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, and protease inhibitors.
-
Glass beads
-
Sonicator
-
Antibody against the tag (e.g., IgG sepharose for TAP tag)
-
Wash Buffers with increasing salt concentrations
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis
Procedure:
-
Grow yeast cells to mid-log phase in YPAD.
-
Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature.
-
Quench the crosslinking by adding glycine to a final concentration of 120 mM and incubating for 5 minutes.
-
Harvest the cells, wash with cold PBS, and resuspend in Lysis Buffer.
-
Lyse the cells by bead beating.
-
Shear the chromatin to an average size of 200-500 bp by sonication.
-
Clarify the chromatin extract by centrifugation.
-
Incubate a portion of the extract with the antibody-coupled beads overnight at 4°C. Save a fraction of the extract as the "input" control.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the protein-DNA complexes from the beads with Elution Buffer.
-
Reverse the crosslinks by incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA by phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers flanking the regions of interest.
References
- 1. The Shu complex, which contains Rad51 paralogues, promotes DNA repair through inhibition of the Srs2 anti-recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Shu complex is a conserved regulator of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rad52 forms DNA repair and recombination centers during S phase - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Sws1 and Rad52 in Homologous Recombination
A detailed guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of Sws1 and Rad52 in the intricate process of homologous recombination.
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic integrity by repairing severe DNA lesions such as double-strand breaks (DSBs) and interstrand crosslinks. Central to this process are numerous proteins that orchestrate the complex series of events leading to successful repair. Among these, Rad52 and the this compound-containing Shu complex play crucial, albeit distinct, roles in the initiation and progression of HR. This guide provides an objective comparison of their functions, supported by experimental data, to elucidate their specific contributions to recombination.
Core Functional Differences at a Glance
While both Rad52 and this compound are involved in the early stages of HR and are linked to the function of the central recombinase Rad51, their primary mechanisms of action and pathway specializations differ significantly. Rad52 is a versatile protein with a well-established single-strand annealing (SSA) capability, crucial for Rad51-independent repair pathways. It also acts as a mediator for Rad51 loading onto single-stranded DNA (ssDNA), particularly in lower eukaryotes.[1][2] In contrast, this compound functions as part of a larger protein complex, the this compound-SWSAP1-SPIDR complex (analogous to the yeast Shu complex), which is critical for the stable assembly of Rad51 at DNA damage sites and is particularly important for inter-homolog HR.[3][4] In mammalian cells, Rad52's role is often considered a backup to the primary BRCA-mediated HR pathway, whereas the this compound-SWSAP1 complex appears to have a more general role in ensuring the efficiency of Rad51-dependent HR.[5][6]
Quantitative Comparison of Performance in Recombination
The following table summarizes quantitative data from various studies, providing a comparative view of the impact of this compound and Rad52 on key aspects of homologous recombination.
| Parameter | This compound (this compound-SWSAP1 Complex) | Rad52 | Experimental System |
| Homologous Recombination Efficiency (DR-GFP Assay) | ~2-fold reduction upon SWSAP1 depletion.[7] | Reduction upon knockdown (specific fold-change varies between studies).[8] | Human U2OS cells with DR-GFP reporter |
| RAD51 Foci Formation | ~25% reduction in RAD51-foci positive cells in Swsap1-/- fibroblasts.[9] Depletion of SWSAP1 impairs DNA damage-induced RAD51 foci formation.[7] | Overexpression of GFP-Rad52 increases the number of IR-induced Rad51 foci.[5] Knockout of RAD52 reduces IR-induced RPA and RAD51 foci formation.[10] | Mouse and Human cell lines |
| Sister Chromatid Exchange (SCE) | The this compound-SWSAP1-SPIDR complex is a major driver of sister chromatid exchange.[4] | Spontaneous SCE is modestly dependent on Rad52 in yeast.[11] | Mouse embryonic stem cells and Saccharomyces cerevisiae |
| DNA Binding | The purified hthis compound·SWSAP1 complex preferentially binds to ssDNA over dsDNA.[7] | Human Rad52 binds ssDNA and tailed duplex DNA.[12] Binds ssRNA with an affinity comparable to that of ssDNA.[13] | In vitro biochemical assays |
| Key Interaction Partners | RAD51, RAD51 paralogs, FIGNL1, RPA.[7][9][14] | RAD51, RPA.[15] | Various (Yeast-two-hybrid, Co-immunoprecipitation) |
Signaling Pathways and Functional Relationships
The distinct roles of this compound and Rad52 in homologous recombination can be visualized in the following diagrams, which illustrate their positions within the broader HR pathway and their interactions with key players.
Detailed Experimental Protocols
Homologous Recombination Efficiency using DR-GFP Reporter Assay
This assay quantifies the frequency of homology-directed repair of a DSB.[16]
-
Cell Line: A cell line (e.g., U2OS) stably expressing the DR-GFP reporter construct is used. This construct contains two inactive GFP genes. A DSB is induced in one by the I-SceI endonuclease, and repair by gene conversion using the other GFP fragment as a template restores a functional GFP gene.[16]
-
Procedure:
-
Cells are transfected with an expression vector for the I-SceI endonuclease to induce DSBs. For knockdown experiments, cells are co-transfected with siRNAs targeting this compound or Rad52.
-
Cells are incubated for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
The percentage of GFP-positive cells is quantified by flow cytometry. A reduction in the percentage of GFP-positive cells in knockdown cells compared to control cells indicates a role for the target protein in HR.
-
In Vitro Single-Strand Annealing (SSA) Assay
This biochemical assay measures the ability of a protein to anneal complementary single-stranded DNA molecules.[1][2]
-
Substrates: Two complementary single-stranded oligonucleotides are used. One is typically radiolabeled (e.g., with 32P) for detection.
-
Procedure:
-
The radiolabeled ssDNA oligonucleotide is incubated with Replication Protein A (RPA) to form an RPA-coated ssDNA complex, mimicking the in vivo substrate.[2]
-
The protein of interest (e.g., purified Rad52) is added to the reaction mixture.
-
The complementary unlabeled ssDNA oligonucleotide is then added to initiate the annealing reaction.
-
Aliquots are taken at various time points and the reaction is stopped.
-
The samples are run on a native polyacrylamide gel to separate the single-stranded and double-stranded (annealed) DNA.
-
The gel is exposed to a phosphor screen or X-ray film, and the amount of dsDNA product is quantified to determine the annealing rate.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to detect the interaction between a protein and a DNA substrate.
-
Probe Preparation: A DNA probe (ssDNA or dsDNA) is labeled, typically with a radioisotope (32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the purified protein of interest (this compound-SWSAP1 complex or Rad52) in a binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free DNA probe, resulting in a "shifted" band.
-
Detection and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The fraction of bound DNA at different protein concentrations can be used to determine the equilibrium dissociation constant (Kd), a measure of binding affinity.[13]
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is an in vivo genetic method to detect protein-protein interactions.[17][18]
-
Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., Rad51) is fused to the BD, and the "prey" protein (e.g., this compound or Rad52) is fused to the AD.
-
Procedure:
-
Two plasmids, one encoding the BD-bait fusion and the other the AD-prey fusion, are co-transformed into a specific yeast reporter strain.
-
If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional GAL4 transcription factor.
-
This functional transcription factor then activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ) in the yeast cell.
-
Interaction is detected by the ability of the yeast to grow on selective medium (lacking histidine and/or adenine) and by the production of β-galactosidase (blue color in an X-gal assay).[17][19]
-
Conclusion
This compound and Rad52 are both integral to the homologous recombination process, yet they exhibit clear functional specializations. Rad52 is a multifunctional protein with a prominent role in single-strand annealing and a partially redundant mediator function in Rad51 loading in mammals. The this compound-SWSAP1 complex, on the other hand, acts as a dedicated facilitator of Rad51 filament stability, which is particularly crucial for specific HR sub-pathways like inter-homolog recombination and sister chromatid exchange. Understanding these distinct roles is critical for dissecting the complexities of DNA repair and for the development of targeted therapies that exploit specific vulnerabilities in cancer cells with deficiencies in these pathways.
References
- 1. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kowalczykowskilab.ucdavis.edu [kowalczykowskilab.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. Distinct pathways of homologous recombination controlled by the this compound-SWSAP1-SPIDR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human RAD52 stimulates the RAD51-mediated homology search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human RAD51 paralogue SWSAP1 fosters RAD51 filament by regulating the anti-recombinase FIGNL1 AAA+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RAD52: Paradigm of Synthetic Lethality and New Developments [frontiersin.org]
- 11. Multiple recombination pathways for sister chromatid exchange in Saccharomyces cerevisiae: role of RAD1 and the RAD52 epistasis group genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precise binding of single-stranded DNA termini by human RAD52 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic actions of Rad51 and Rad52 in recombination and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Shu complex interacts with Rad51 through the Rad51 paralogues Rad55–Rad57 to mediate error-free recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Dissection of Interactions between Rad51 and Members of the Recombination-Repair Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Shu complex interacts with the replicative helicase to prevent mutations and aberrant recombination - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein-Protein Interactions of the Sws1 Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating protein-protein interactions is a cornerstone of robust biological inquiry. This guide provides a comparative overview of key experimental methods for validating interactions within the Sws1 complex, a crucial player in DNA repair through homologous recombination. Experimental data, detailed protocols, and visual workflows are presented to aid in the design and execution of validation studies.
The this compound complex, also known as the Shu complex in yeast, is a key regulator of homologous recombination, a vital DNA repair pathway. In humans, this complex is understood to be composed of this compound (ZSWIM7), SWSAP1, and SPIDR. These proteins work in concert to facilitate the activity of the RAD51 recombinase. Given its central role in maintaining genome stability, understanding the direct interactions between the components of the this compound complex and its binding partners is critical.
Comparative Analysis of Validation Methods
Several techniques are commonly employed to validate protein-protein interactions. Each method has distinct advantages and limitations. The choice of method often depends on the specific research question, such as whether the interaction is direct or part of a larger complex, and the required sensitivity and throughput. Below is a comparison of three widely used methods with specific reference to their application in studying the this compound complex.
| Method | Principle | This compound Complex Application Examples | Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody against a specific "bait" protein is used to pull it down from a cell lysate, along with any interacting "prey" proteins. The presence of the prey protein is then detected by Western blotting.[1][2][3] | - Confirmation of the interaction between human this compound (hthis compound) and SWSAP1.[4] - Demonstration of SWSAP1 interaction with RAD51.[5] | - Detects interactions in a near-physiological context within the cell. - Can identify interactions within larger protein complexes. | - Does not definitively prove a direct interaction, as intermediaries may be present. - Prone to false positives from non-specific antibody binding.[6] - Transient or weak interactions may not be detected. |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction between two proteins reconstitutes a functional transcription factor, activating reporter gene expression in yeast.[7][8][9] | - Used to identify the interaction between Shu2 (the yeast homolog of this compound) and other Shu complex members.[10] - A yeast-three-hybrid system was used to show a likely direct interaction between SPIDR, this compound, and SWSAP1.[10] | - Can detect binary, direct interactions. - High-throughput screening of protein libraries is possible.[7] | - Prone to false positives and negatives due to the artificial nuclear environment and potential for protein misfolding.[6] - Interactions may not be physiologically relevant as they occur outside the native cellular context. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A "bait" protein with an affinity tag is expressed in cells. The bait and its interacting partners are purified from the cell lysate using the tag and then identified by mass spectrometry.[11][12][13] | - Identification of SWSAP1 (initially C19orf39) as a novel interacting partner of hthis compound.[4] - A BioID screen (a proximity-based labeling method related to AP-MS) identified SPIDR and PDS5B as novel Shu complex binding partners.[10] | - Can identify a whole network of interacting proteins in a single experiment. - High sensitivity allows for the detection of low-abundance interactors. | - Does not distinguish between direct and indirect interactions. - The affinity tag could potentially interfere with protein function or interactions. - Requires specialized equipment and bioinformatics expertise for data analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key experiments discussed.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Culture cells to an appropriate density and treat as required for the experiment.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the "prey" protein to confirm its presence in the immunoprecipitated complex.
-
Yeast Two-Hybrid (Y2H) Protocol
-
Vector Construction:
-
Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD), such as LexA or GAL4.
-
Clone the cDNA of the "prey" protein (or a cDNA library) into a vector containing a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Select for yeast that have successfully taken up both plasmids by plating on appropriate selective media.
-
-
Interaction Assay:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) and containing a reporter substrate (e.g., X-gal).
-
Growth on the selective medium and/or a color change in the presence of the substrate indicates the activation of the reporter genes, signifying an interaction between the bait and prey proteins.
-
-
Confirmation and Validation:
-
Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein.
-
Perform control experiments, such as testing the bait against an empty AD vector and the prey against an empty DBD vector, to rule out auto-activation.
-
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Generation of Stable Cell Lines:
-
Clone the cDNA of the "bait" protein into an expression vector containing an affinity tag (e.g., FLAG, HA, or S-tag).
-
Transfect the plasmid into a suitable cell line and select for stable expression.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with beads conjugated to a molecule that specifically binds the affinity tag (e.g., anti-FLAG antibody-conjugated beads).
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound protein complexes from the beads, often using a competitive ligand (e.g., a FLAG peptide) or by changing the buffer conditions.
-
Prepare the eluted proteins for mass spectrometry by in-solution or in-gel digestion with a protease, typically trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms to identify the proteins present in the sample.
-
Compare the identified proteins to those from a control pulldown (e.g., using cells expressing only the affinity tag) to identify specific interaction partners.
-
Visualizing Workflows and Pathways
Diagrams are invaluable tools for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of validating this compound complex interactions.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human RAD51 paralogue SWSAP1 fosters RAD51 filament by regulating the anti-recombinase FIGNL1 AAA+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 10. Validate User [academic.oup.com]
- 11. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
Sws1 Protein: A Comparative Functional Analysis Across Model Organisms
A comprehensive guide for researchers, scientists, and drug development professionals on the conserved role of the Sws1 protein family in homologous recombination and DNA repair.
The this compound protein and its orthologs are crucial players in the intricate process of homologous recombination (HR), a vital DNA repair pathway that maintains genomic integrity in eukaryotic organisms. This guide provides a comparative analysis of this compound function in key model organisms, summarizing quantitative data, detailing experimental methodologies, and visualizing its role in cellular signaling pathways.
Functional Conservation of the this compound Protein Family
This compound is a conserved regulator of homologous recombination in eukaryotes.[1][2] It is characterized by the presence of a SWIM (SWI2/SNF2 and MuDR) domain, a type of zinc finger motif.[1][2][3] The this compound protein family is ancient and highly conserved, with orthologs found across eukaryotes, from yeast to humans, and even in some archaea.[4] Functional studies have demonstrated that the invariant residues within the SWIM domain are essential for its function in DNA damage tolerance and protein-protein interactions in both yeast and humans.[4]
In the budding yeast Saccharomyces cerevisiae, the this compound homolog is Shu2, which functions as part of the Shu complex (comprising Shu1, Psy3, and Csm2) to promote Rad51-mediated homologous recombination.[3][4] Similarly, in the fission yeast Schizosaccharomyces pombe, this compound acts in a pro-recombinogenic complex with Rlp1 and Rdl1, which are homologs of the human Rad51 paralogs XRCC2 and RAD51D, respectively.[1][2] This complex is crucial for the recruitment of Rad22 (the Rad52 homolog) to sites of DNA damage, an early step in HR.[1]
In humans, the this compound homolog (also known as ZSWIM7) forms a stable complex with SWSAP1 (this compound-associated protein 1).[5][6] This human Shu complex is also involved in homologous recombination repair and interacts with RAD51 and its paralogs.[5][6] Depletion of this compound or SWSAP1 in human cells leads to defects in HR repair and reduced formation of RAD51 foci at sites of DNA damage.[1][2][5]
Quantitative Analysis of this compound Function
The functional importance of this compound and its homologs has been quantified in various studies, primarily by assessing the sensitivity of mutant strains to DNA damaging agents and by measuring the efficiency of homologous recombination.
| Model Organism | Gene/Protein | Mutant Phenotype | Quantitative Data | Reference |
| S. pombe | This compound | Increased sensitivity to genotoxic agents | This compoundΔ mutants show increased sensitivity to camptothecin (CPT), methyl methanesulfonate (MMS), and hydroxyurea (HU). Inactivation of this compound suppresses the CPT sensitivity of srs2Δ mutants. | [1] |
| Altered Rad22-YFP foci formation | Spontaneous Rad22-YFP foci are reduced in this compoundΔ cells. | [1] | ||
| Homo sapiens | This compound | Reduced RAD51 foci formation | RNAi-mediated knockdown of this compound in HeLa cells reduces the number of cells with two or more RAD51 foci. | [1] |
| SWSAP1 | Defective homologous recombination | Depletion of SWSAP1 causes defects in homologous recombination repair. | [5] |
Key Experimental Protocols
The function of this compound and its interacting partners has been elucidated through a variety of experimental techniques. Below are summaries of the key methodologies employed.
Yeast Two-Hybrid Screen
-
Objective: To identify proteins that interact with a protein of interest (the "bait").
-
Methodology: A yeast two-hybrid screen was performed using the C-terminal region of S. pombe Srs2 as bait. A cDNA library is screened for "prey" proteins that, when interacting with the bait, activate a reporter gene, allowing for selection and identification of interacting partners. This screen identified this compound as an interacting partner of Srs2.[1]
Co-immunoprecipitation
-
Objective: To verify protein-protein interactions in vivo.
-
Methodology: Cells are transfected with constructs expressing epitope-tagged versions of the proteins of interest. One protein is immunoprecipitated from cell lysates using an antibody against its tag. The immunoprecipitate is then analyzed by western blotting for the presence of the other protein. This method confirmed the interaction between human this compound and RAD51D.[1]
RNA Interference (RNAi)
-
Objective: To specifically knockdown the expression of a target gene to study its function.
-
Methodology: Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to target the mRNA of the gene of interest are introduced into cells. This leads to the degradation of the target mRNA, resulting in reduced protein expression. The effect of the knockdown on cellular processes, such as RAD51 foci formation, is then assessed.[1]
Analysis of Rad51/Rad22 Foci Formation
-
Objective: To visualize and quantify the recruitment of DNA repair proteins to sites of DNA damage.
-
Methodology: Cells are treated with a DNA damaging agent or observed for spontaneous damage. They are then fixed, permeabilized, and stained with antibodies against the protein of interest (e.g., RAD51) or express a fluorescently tagged version of the protein (e.g., Rad22-YFP). The number of cells with nuclear foci, which represent accumulations of the protein at DNA damage sites, is then quantified using fluorescence microscopy.[1]
Signaling Pathways and Molecular Interactions
The this compound protein family functions at an early stage of homologous recombination, promoting the recruitment of key repair proteins to sites of DNA damage.
Caption: this compound pathway in S. pombe.
In S. pombe, upon DNA damage, the this compound-Rlp1-Rdl1 complex is recruited to the site and facilitates the subsequent recruitment of Rad22.[1] Rad22 then mediates the formation of the Rad51 nucleoprotein filament, a critical step for homology search and strand invasion.[1]
Caption: Proposed this compound pathway in humans.
A similar model is proposed for human cells, where the this compound-SWSAP1 complex, in conjunction with RAD51 paralogs, is thought to act early in HR to recruit BRCA2 to DNA damage sites.[1] BRCA2 then facilitates the loading of RAD51 onto single-stranded DNA to form the presynaptic filament.[1] The human this compound-SWSAP1 complex possesses single-stranded DNA-binding activity and DNA-stimulated ATPase activity, further supporting its role in DNA repair.[5][6]
This comparative analysis underscores the conserved and fundamental role of the this compound protein family in maintaining genome stability across a wide range of eukaryotic organisms. A deeper understanding of its function and regulation could provide valuable insights for the development of novel therapeutic strategies targeting DNA repair pathways in diseases such as cancer.
References
- 1. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validate User [academic.oup.com]
- 5. hthis compound·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Sws1 in Response to Specific DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of the Sws1 protein in the cellular response to specific DNA damaging agents. This compound is a conserved protein implicated in the homologous recombination (HR) pathway, a critical mechanism for the error-free repair of DNA double-strand breaks (DSBs) and the maintenance of genome integrity. Understanding the function of this compound in the context of different DNA lesions is crucial for elucidating the intricacies of DNA repair and for the development of novel therapeutic strategies targeting these pathways.
Data Presentation: this compound's Impact on Cellular Survival and DNA Repair Foci Formation
The following tables summarize quantitative data from studies on Schizosaccharomyces pombe and human cells, comparing the phenotype of cells with deficient this compound function to wild-type cells in response to various DNA damaging agents.
Table 1: Sensitivity of S. pombe Deletion Mutants to DNA Damaging Agents. This table presents the percentage of cell survival following exposure to methyl methanesulfonate (MMS) and ultraviolet (UV) radiation, highlighting the increased sensitivity of this compoundΔ mutants.
| Genotype | MMS (0.005%) Survival (%) | UV (100 J/m²) Survival (%) |
| Wild-type | 100 | 100 |
| This compoundΔ | ~10 | ~20 |
| srs2Δ | ~1 | ~5 |
| This compoundΔ srs2Δ | ~50 | ~60 |
Data adapted from Martín, V., et al. (2006). The EMBO Journal, 25(11), 2564-2574.
Table 2: Spontaneous Rad52-YFP Foci Formation in S. pombe. This table quantifies the percentage of cells exhibiting spontaneous Rad52-YFP foci, a marker for DNA repair centers, in various genetic backgrounds. The absence of this compound leads to a reduction in the formation of these foci.
| Genotype | Cells with Rad52-YFP Foci (%) |
| Wild-type | 1.5 ± 0.5 |
| This compoundΔ | 0.5 ± 0.3 |
| srs2Δ | 15 ± 2.5 |
| This compoundΔ srs2Δ | 5 ± 1.5 |
Data adapted from Martín, V., et al. (2006). The EMBO Journal, 25(11), 2564-2574.
| Condition | Cells with ≥2 RAD51 Foci (%) |
| Control RNAi | 25 ± 3 |
| This compound RNAi | 10 ± 2 |
Data adapted from Martín, V., et al. (2006). The EMBO Journal, 25(11), 2564-2574.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental procedures related to the study of this compound.
Genetic Suppression of srs2Δ Mutant Phenotypes by Sws1 Deletion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic interaction between Sws1 and Srs2, focusing on the validation of this compound's ability to suppress the phenotypes of srs2Δ mutants in the context of DNA damage repair. The information presented is collates experimental data from key peer-reviewed studies to offer an objective overview for researchers in genetics, molecular biology, and drug development.
Data Presentation: Unveiling the Genetic Interaction
The deletion of the SRS2 gene (srs2Δ), which encodes a DNA helicase with anti-recombinogenic functions, renders yeast cells highly sensitive to DNA damaging agents such as methyl methanesulfonate (MMS). This sensitivity is attributed to the toxic accumulation of Rad51-mediated recombination intermediates. The this compound protein, a component of the Shu complex, functions in a pro-recombinogenic capacity. The genetic suppression of the srs2Δ mutant's sensitivity to MMS by the deletion of this compound (this compoundΔ) provides crucial insights into the intricate regulation of homologous recombination.
The following table summarizes the qualitative and semi-quantitative data from DNA damage sensitivity assays, primarily yeast spot assays, which are a standard method for assessing sensitivity to genotoxic agents. The survival is estimated based on the density of yeast colonies at different concentrations of MMS.
| Yeast Strain | Genotype | No Drug | 0.01% MMS | 0.02% MMS | 0.03% MMS | Interpretation |
| Wild-type | WT | +++++ | ++++ | +++ | ++ | Tolerant to moderate levels of MMS. |
| srs2Δ | srs2Δ | +++++ | ++ | - | - | Highly sensitive to MMS. |
| This compoundΔ | This compoundΔ | +++++ | ++++ | +++ | ++ | Similar sensitivity to wild-type. |
| This compoundΔ srs2Δ | This compoundΔ srs2Δ | +++++ | ++++ | +++ | ++ | Suppression of srs2Δ sensitivity. |
-
+++++ : Robust growth
-
++++ : Strong growth
-
+++ : Moderate growth
-
++ : Weak growth
-
+ : Very weak growth
-
- : No growth
Note: This table is a semi-quantitative representation based on the analysis of published spot assay figures. The relative growth is an estimation and may vary between experiments.
Experimental Protocols: A Closer Look at the Methodology
The validation of the genetic suppression of srs2Δ by this compoundΔ primarily relies on DNA damage sensitivity assays. The following is a detailed protocol for a typical yeast spot assay used in these studies.
DNA Damage Sensitivity Assay (Yeast Spot Assay)
Objective: To qualitatively and semi-quantitatively assess the sensitivity of different yeast strains to a DNA damaging agent (e.g., MMS).
Materials:
-
Yeast strains (Wild-type, srs2Δ, this compoundΔ, this compoundΔ srs2Δ)
-
YPD (Yeast Extract-Peptone-Dextrose) liquid medium
-
YPD agar plates
-
Methyl methanesulfonate (MMS)
-
Sterile water or saline
-
96-well microtiter plate
-
Spectrophotometer
-
Incubator at 30°C
Procedure:
-
Culture Preparation: Inoculate single colonies of each yeast strain into separate tubes containing 5 mL of liquid YPD medium. Grow the cultures overnight at 30°C with shaking until they reach the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5-1.0).
-
Cell Density Normalization: Measure the optical density (OD₆₀₀) of each overnight culture. Dilute the cultures with sterile water or YPD to a starting OD₆₀₀ of 0.5 in a 96-well microtiter plate. This ensures that an equal number of cells are spotted for each strain.
-
Serial Dilutions: Perform a 10-fold serial dilution for each normalized culture. This is typically done by transferring 10 µL of the cell suspension into 90 µL of sterile water in the next well of the microtiter plate, mixing well, and repeating this process for several dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spotting: Spot 5 µL of each dilution onto YPD agar plates. One set of plates will be control plates (no drug), and the other sets will contain varying concentrations of MMS (e.g., 0.01%, 0.02%, 0.03%). It is crucial to label the plates clearly.
-
Incubation: Allow the spots to dry completely before inverting the plates. Incubate the plates at 30°C for 2-3 days.
-
Data Analysis: Photograph the plates. The growth of the yeast spots is then visually inspected and compared across the different strains and MMS concentrations. A reduced ability to grow in the presence of MMS indicates sensitivity. Suppression is observed when the double mutant (this compoundΔ srs2Δ) shows significantly better growth than the single sensitive mutant (srs2Δ) on the MMS-containing plates.
Mandatory Visualization: Signaling Pathways and Experimental Logic
To visually represent the molecular interactions and the experimental rationale, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of this compound and Srs2 in Homologous Recombination
Caption: this compound and Srs2 in Homologous Recombination.
Experimental Workflow for Validating Genetic Suppression
Safety Operating Guide
Essential Procedures for the Safe Disposal of SWS1
This document provides a comprehensive guide for the proper disposal of the chemical substance designated as SWS1. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding the specific hazards, handling, and disposal requirements of the substance.
All personnel handling this compound waste must be thoroughly familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Handle this compound waste within a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert all laboratory personnel and follow established spill cleanup procedures. Ensure that a spill kit appropriate for the chemical nature of this compound is readily accessible.
-
Container Integrity: Regularly inspect waste containers for any signs of leaks, cracks, or other damage. Damaged containers should not be used.
Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring correct disposal.
-
Classification: this compound waste must be classified according to its chemical properties (e.g., halogenated organic solvent, corrosive, etc.) as detailed in its SDS.
-
Do Not Mix: Never mix this compound waste with other waste streams, such as non-halogenated solvents, aqueous waste, or solid waste, unless specifically permitted by safety guidelines. Incompatible materials can lead to dangerous chemical reactions, fires, or explosions.
-
Labeling: All this compound waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate percentage of each component.
Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for the collection and disposal of this compound waste:
-
Container Selection: Use only designated, chemically resistant containers appropriate for this compound. These are typically high-density polyethylene (HDPE) or glass bottles with secure screw caps.
-
Waste Collection: Place the labeled this compound waste container in a designated satellite accumulation area (SAA), which is typically located within or near the fume hood where the waste is generated.
-
Transferring Waste: Use a funnel to transfer waste into the container to prevent spills. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[1]
-
Container Sealing and Labeling: Once the container is full (up to the 90% mark), securely fasten the cap. Ensure the hazardous waste tag is completely filled out with all constituents and their concentrations.
-
Request for Pickup: Transport the sealed and labeled container to the facility's central hazardous waste storage area. Submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.[2]
Quantitative Handling and Disposal Parameters
The following table summarizes key quantitative parameters for the handling and disposal of chemical waste. Note that these are general guidelines and may need to be adjusted based on the specific properties of this compound as detailed in its SDS.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of container capacity | Prevents spills and allows for vapor expansion.[1] |
| Satellite Accumulation Area Limit | Up to 55 gallons | Standard limit for hazardous waste accumulation in a laboratory setting.[3] |
| Acute Hazardous Waste Limit | 1 quart | Stricter limit for particularly dangerous chemical wastes.[3] |
| Water Dilution for Neutralization (if applicable) | 1:10 (acid to water) | A safe ratio for diluting corrosive substances.[3] |
| Water Flush for Drain Disposal (if permissible) | 20 parts water to 1 part neutralized solution | Ensures adequate dilution for substances approved for drain disposal.[3] |
Experimental Protocol: Neutralization of Corrosive this compound Waste (if applicable)
If this compound is a corrosive substance, neutralization may be a required step before disposal. This procedure must be performed with extreme caution.
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Place a large beaker in an ice bath on a stir plate and add a magnetic stir bar.
-
Dilution: Pour a significant volume of cold water into the beaker (e.g., 1 liter). Begin stirring the water.
-
Adding Acidic Waste: Slowly and carefully add the acidic this compound waste to the stirring water. Do not exceed a 1:10 ratio of acid to water.[3] Monitor the temperature of the solution; if it becomes excessively warm, pause the addition of the acid.
-
Neutralization: Once the acid is fully diluted, begin the slow addition of a neutralizing agent (e.g., sodium bicarbonate or 1M sodium hydroxide).
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the neutralizing agent until the pH is stable within the target range of 5.5 to 9.5.[3]
-
Final Disposal: Once neutralized, the solution can be prepared for final disposal according to institutional and local regulations. Consult your institution's EHS office and local wastewater regulations before disposing of any chemical waste down the drain.[3]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
This guide provides a framework for the safe disposal of this compound. However, it is crucial to remember that the specific characteristics of this compound, as detailed in its Safety Data Sheet (SDS), will ultimately dictate the precise disposal protocol. Always prioritize safety and regulatory compliance in all laboratory procedures.
References
Essential Safety and Handling Protocols for SWS1 Preparations
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling Short-Wave-Sensitive 1 (SWS1) opsin protein preparations. The following procedures are designed to ensure the safe handling and disposal of this compound and associated materials, thereby fostering a secure and efficient research environment.
This compound is a visual pigment protein crucial in short-wavelength light transduction in vertebrates.[1][2] In a laboratory context, this compound is handled as a purified protein, as part of a cell lysate, or within expression systems. While the protein itself is not classified as a hazardous chemical, the reagents and buffers used in its preparation, purification, and analysis may pose risks. Adherence to standard laboratory safety protocols is paramount.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling this compound preparations.
| Protection Type | Required PPE | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes of chemicals or biological materials. |
| Hand Protection | Nitrile gloves | Prevents skin contact with reagents and protects the sample from contamination. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required | May be necessary if handling powdered reagents that create dust or when working with volatile chemicals. Consult the specific Safety Data Sheet (SDS) for the chemicals being used. |
Experimental Workflow and Safety Precautions
The following diagram illustrates a typical workflow for handling this compound protein in a research setting, incorporating key safety and disposal steps.
Disposal Plan
Proper waste management is critical to laboratory safety and environmental protection. The following table outlines the disposal procedures for waste generated during the handling of this compound.
| Waste Type | Description | Disposal Procedure |
| Non-Hazardous Liquid Waste | Aqueous buffers (e.g., saline, phosphate buffers) not containing hazardous chemicals. | May be suitable for drain disposal, followed by flushing with ample water. Confirm with your institution's Environmental Health & Safety (EHS) guidelines. |
| Hazardous Liquid Waste | Solutions containing hazardous chemicals (e.g., detergents, organic solvents, high concentrations of acids/bases). | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. The container must be labeled with the words "Hazardous Waste" and a description of the contents.[3] Arrange for pickup by your institution's EHS.[4] |
| Non-Hazardous Solid Waste | Consumables that have not come into contact with hazardous chemicals or biological materials (e.g., paper towels, packaging). | Dispose of in the regular trash. |
| Biohazardous/Sharp Solid Waste | Consumables contaminated with biological materials (e.g., cell cultures) or sharp items (e.g., pipette tips, needles). | Collect in designated, puncture-resistant biohazard or sharps containers. Arrange for pickup and disposal according to institutional biohazardous waste procedures. |
| Chemically Contaminated Solid Waste | Gloves, tubes, and other consumables contaminated with hazardous chemicals. | Collect in a designated, sealed container labeled as hazardous waste with a description of the chemical contaminant. Arrange for pickup by your institution's EHS. |
Important Considerations:
-
Consult Safety Data Sheets (SDS): Always review the SDS for any chemical or reagent used in your experiments. The SDS provides critical information on handling, storage, and disposal.[5]
-
Institutional Guidelines: Laboratory safety and waste disposal are governed by institutional and local regulations. Always adhere to the specific protocols established by your organization's Environmental Health & Safety (EHS) department.
-
Waste Minimization: Whenever possible, practice waste minimization by preparing only the required volume of reagents and avoiding unnecessary contamination of consumables.
References
- 1. Altered Visual Function in Short-Wave-Sensitive 1 (this compound) Gene Knockout Japanese Medaka (Oryzias latipes) Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-wavelength sensitive opsin (this compound) as a new marker for vertebrate phylogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advisera.com [advisera.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
